molecular formula C6H7ClN2O2S B1312227 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine CAS No. 325780-94-7

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B1312227
CAS No.: 325780-94-7
M. Wt: 206.65 g/mol
InChI Key: WIBJFLAPPUYODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJFLAPPUYODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460879
Record name 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325780-94-7
Record name 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed as a three-step process commencing with the cyclocondensation of S-methylisothiourea and ethyl 2-methylacetoacetate to form the pyrimidine core. This is followed by a chlorination step to replace the hydroxyl group with a chlorine atom, and finally, an oxidation of the methylthio group to the corresponding methylsulfonyl group.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Oxidation S-methylisothiourea S-methylisothiourea Step1_Product 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine S-methylisothiourea->Step1_Product Base-catalyzed condensation Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate->Step1_Product Step2_Product 4-Chloro-5-methyl-2-(methylthio)pyrimidine Step1_Product->Step2_Product POCl3, Pyridine Final_Product This compound Step2_Product->Final_Product H2O2, (NH4)6Mo7O24

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This procedure is adapted from the general Biginelli reaction for the synthesis of pyrimidine derivatives.

Methodology:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq.) in absolute ethanol, add S-methylisothiourea sulfate (0.5 eq.).

  • To this stirred mixture, add ethyl 2-methylacetoacetate (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-5-methyl-2-(methylthio)pyrimidine.

Step 2: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

This protocol is based on established methods for the chlorination of hydroxypyrimidines.[1][2]

Methodology:

  • In a sealed reactor, suspend 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, 1.5 eq.).

  • Add pyridine (1.0 eq.) to the suspension.

  • Heat the mixture to 160°C and maintain for 2 hours.[2]

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-methyl-2-(methylthio)pyrimidine.

Step 3: Synthesis of this compound

This oxidation protocol is adapted from a general procedure for the oxidation of 2-methylthiopyrimidines.

Methodology:

  • Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq.) in a suitable solvent such as ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of ammonium molybdate tetrahydrate (e.g., 0.03 eq.).

  • Slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Hydroxy-5-methyl-2-(methylthio)pyrimidineC₆H₈N₂OS156.21Solid
4-Chloro-5-methyl-2-(methylthio)pyrimidineC₆H₇ClN₂S174.65Solid
This compoundC₆H₇ClN₂O₂S206.65Solid
Reaction StepReactantProductTypical Yield (%)Purity (%)
14-Hydroxy-5-methyl-2-(methylthio)pyrimidine4-Chloro-5-methyl-2-(methylthio)pyrimidine80-90>95
24-Chloro-5-methyl-2-(methylthio)pyrimidineThis compound85-95>98

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

Experimental_Workflow cluster_step1 Step 1: Pyrimidine Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Oxidation a1 Dissolve Na in Ethanol a2 Add S-methylisothiourea sulfate a1->a2 a3 Add Ethyl 2-methylacetoacetate a2->a3 a4 Reflux (4-6h) a3->a4 a5 Neutralize and Precipitate a4->a5 a6 Filter and Dry a5->a6 b1 Suspend Hydroxypyrimidine in POCl3 a6->b1 Intermediate 1 b2 Add Pyridine b1->b2 b3 Heat in Sealed Reactor (160°C, 2h) b2->b3 b4 Quench with Ice b3->b4 b5 Neutralize and Extract b4->b5 b6 Dry and Concentrate b5->b6 b7 Column Chromatography b6->b7 c1 Dissolve Chloropyrimidine in Ethanol b7->c1 Intermediate 2 c2 Add (NH4)6Mo7O24 c1->c2 c3 Add H2O2 at 0°C c2->c3 c4 Stir Overnight at RT c3->c4 c5 Solvent Removal c4->c5 c6 Extraction c5->c6 c7 Dry and Concentrate c6->c7 c8 Purification c7->c8 Final Product Final Product c8->Final Product 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine

Figure 2: Detailed experimental workflow for the synthesis.

References

In-Depth Technical Guide: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a chloro, a methyl, and a methylsulfonyl group, presents multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the sulfonyl group and the chloro substituent significantly influences the reactivity of the pyrimidine ring, rendering it susceptible to nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while fundamental identifiers are readily available, specific experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.[1]

PropertyValueSource
CAS Number 325780-94-7[1]
Molecular Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1]
Melting Point No data available[1]
Boiling Point No data available[1]
Solubility No data available[1]
Appearance No data available
Physical State No data available[1]

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis would likely proceed as illustrated in the following workflow diagram.

G cluster_0 Synthesis of this compound start Starting Material: 4-Chloro-5-methyl-2-(methylthio)pyrimidine oxidation Oxidation start->oxidation Reaction purification Purification oxidation->purification Work-up reagents Oxidizing Agent (e.g., m-CPBA, H₂O₂, Oxone®) reagents->oxidation product Final Product: This compound purification->product Isolation

Caption: General workflow for the synthesis of this compound.

Postulated Experimental Protocol
  • Dissolution: Dissolve the starting material, 4-chloro-5-methyl-2-(methylthio)pyrimidine, in a suitable organic solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®, portion-wise while monitoring the temperature.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if necessary. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the pyrimidine ring system and its substituents. The methylsulfonyl group at the 2-position and the chloro group at the 4-position are excellent leaving groups, making these positions susceptible to nucleophilic aromatic substitution (SNAr).

Studies on related 2-sulfonylpyrimidines have shown that they are highly reactive towards nucleophiles, particularly thiols.[3] The rate of these reactions is influenced by the pH of the medium, with faster rates observed at slightly basic pH, which is consistent with a higher concentration of the more nucleophilic thiolate anion.[3] The substitution at the 5-position of the pyrimidine ring has been noted to have a significant effect on the reactivity of the molecule.[3]

Nucleophilic Substitution Pathway

The general mechanism for the nucleophilic substitution at the 2- or 4-position of the pyrimidine ring is depicted below.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Pathway reactant This compound meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product - Leaving Group leaving_group Leaving Group (Cl⁻ or MeSO₂⁻) meisenheimer->leaving_group

Caption: Generalized pathway for nucleophilic substitution on the pyrimidine ring.

Biological Activity

While the direct biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a common feature in many biologically active molecules, including anticancer agents.[4][5][6] The reactivity of the sulfonylpyrimidine core towards nucleophiles, such as cysteine residues in proteins, suggests its potential as a covalent inhibitor.[3] Further research is required to explore the specific biological targets and pharmacological effects of this compound.

Conclusion

This compound is a reactive heterocyclic compound with potential as a versatile intermediate in organic synthesis and drug discovery. Its key features are the two electrophilic centers on the pyrimidine ring, which are prone to nucleophilic attack. While there is a lack of comprehensive experimental data on its physical properties and biological activity, its structural similarity to other biologically active pyrimidines warrants further investigation. The synthetic and reactivity information provided in this guide can serve as a valuable resource for researchers interested in exploring the potential of this compound in various scientific disciplines.

References

In-Depth Technical Guide: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS 325780-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, CAS number 325780-94-7. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on closely related compounds and general principles applicable to the pyrimidine class of molecules to provide a broader context for research and development.

Chemical Identity and Properties

This compound is a halogenated and sulfonated pyrimidine derivative. Such compounds are of interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 325780-94-7
Chemical Name This compound
Molecular Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Off-white solidCertificate of Analysis
Purity (HPLC) Data not publicly availableCertificate of Analysis
Solubility Data not publicly available-
Melting Point Data not publicly available-
Boiling Point Data not publicly available-

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a highly plausible synthetic route is the oxidation of its corresponding methylthio precursor, 4-chloro-5-methyl-2-(methylthio)pyrimidine, which is commercially available. This method is a standard and widely used transformation in organic chemistry for the preparation of sulfones from sulfides.

Proposed Synthesis of this compound

The proposed synthesis involves the oxidation of 4-chloro-5-methyl-2-(methylthio)pyrimidine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 4-Chloro-5-methyl-2-(methylthio)pyrimidine This compound 4-Chloro-5-methyl-2-(methylthio)pyrimidine->this compound Oxidation m-CPBA\nDCM m-CPBA DCM m-CPBA\nDCM->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Dissolution: Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. The concentration is typically in the range of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) in the same solvent to the cooled solution of the starting material. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

G start Start dissolve Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Slowly add m-CPBA solution cool->add_mcpba react Stir at 0 °C to RT add_mcpba->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Na2S2O3 solution monitor->quench Reaction complete workup Aqueous work-up quench->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Proposed experimental workflow for the synthesis and purification.

Spectroscopic and Analytical Data

No publically available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers should perform full analytical characterization upon synthesis.

Applications in Research and Drug Development

The specific biological activity and applications of this compound have not been reported in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.

General Role of Pyrimidine Scaffolds in Medicinal Chemistry

Pyrimidine derivatives are key structural motifs in a wide range of biologically active compounds and approved drugs. Their versatile chemical nature allows for substitutions at various positions, leading to diverse pharmacological activities.

G cluster_targets Biological Targets pyrimidine Pyrimidine Scaffold derivatization Chemical Derivatization (e.g., halogenation, sulfonation) pyrimidine->derivatization lead_compounds Lead Compounds derivatization->lead_compounds optimization Lead Optimization (SAR studies) lead_compounds->optimization kinases Kinases lead_compounds->kinases receptors GPCRs, etc. lead_compounds->receptors enzymes DHFR, etc. lead_compounds->enzymes drug_candidates Drug Candidates optimization->drug_candidates

Caption: Role of the pyrimidine scaffold in drug discovery.

The presence of a chloro group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring in the target compound suggests its potential as an intermediate for further chemical modifications. The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The chloro group provides another site for modification, for instance, through Suzuki or other cross-coupling reactions.

Safety Information

A comprehensive safety profile for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

This compound is a pyrimidine derivative with potential applications as a building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, its synthesis can be plausibly achieved through the oxidation of its methylthio analog. The pyrimidine core is a privileged scaffold in drug discovery, and this compound offers multiple sites for chemical modification, making it an attractive starting point for the development of novel bioactive molecules. Further research is required to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine derivative with a molecular weight of 206.65 g/mol . While specific biological data for this compound is not extensively available in public literature, its structural features, particularly the pyrimidine core, suggest potential applications in medicinal chemistry and drug discovery. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, including kinase inhibitors and anticancer agents. This technical guide provides a summary of the known physicochemical properties of this compound, a putative synthesis protocol based on analogous compounds, and a general discussion of its potential relevance in drug development based on the established pharmacology of related pyrimidine derivatives.

Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Weight 206.65 g/mol N/A
Molecular Formula C6H7ClN2O2SN/A
CAS Number 325780-94-7N/A
Canonical SMILES CS(=O)(=O)c1nc(Cl)c(C)cn1N/A
Physical Description Solid (predicted)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Synthesis and Experimental Protocols

Putative Synthesis of this compound

The proposed synthesis would likely start from a corresponding 2-(methylthio)pyrimidine derivative. The critical step is the oxidation of the methylthio group to the methylsulfonyl group.

Reaction:

Reagents and Conditions (adapted from the synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine):

  • Starting Material: 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • Oxidizing Agent: A suitable oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® would be employed.

  • Solvent: A chlorinated solvent like dichloromethane (DCM) or an alcohol/water mixture.

  • Temperature: The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the exothermicity of the oxidation, followed by stirring at room temperature.

Illustrative Experimental Protocol:

  • Dissolve 4-Chloro-5-methyl-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) in the same solvent to the cooled solution of the starting material.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

While direct experimental evidence for the biological activity of this compound is scarce, the broader class of pyrimidine derivatives is of significant interest in drug development.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the selectivity and potency of the inhibitor. The chloro, methyl, and methylsulfonyl groups on this compound could be explored for their contribution to binding affinity and selectivity against various kinases.

Anticancer Activity

Given the role of kinases in cell signaling pathways that are often dysregulated in cancer, many kinase inhibitors are effective anticancer agents. Therefore, it is plausible that this compound or its derivatives could exhibit antiproliferative activity against cancer cell lines. Further screening and structure-activity relationship (SAR) studies would be necessary to validate this hypothesis.

Visualizations

Logical Relationship of Compound Properties and Potential Applications

The following diagram illustrates the connection between the structural features of this compound and its potential applications in drug discovery.

Figure 1. Logical Flow from Structure to Potential Application A This compound B Chemical Synthesis A->B Starting Point C Physicochemical Properties (MW, Formula, etc.) A->C Characterization D Biological Screening B->D Provides Material for C->D Informs Assay Design E Drug Discovery & Development D->E Identifies Hits F SAR Studies E->F G Lead Optimization F->G G->E Refines Candidates

Caption: Logical Flow from Structure to Potential Application.

Proposed Experimental Workflow for Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of a novel compound like this compound.

Figure 2. Proposed Experimental Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Starting Material: 4-Chloro-5-methyl-2-(methylthio)pyrimidine B Oxidation Reaction A->B C Work-up & Purification (Chromatography) B->C D Characterization (NMR, MS, etc.) C->D E In vitro Kinase Assays D->E Test Compound F Cell-based Proliferation Assays D->F Test Compound G Hit Identification E->G F->G

Caption: Proposed Experimental Workflow.

Conclusion

This compound represents an interesting, yet under-investigated, chemical entity. While its specific biological functions remain to be elucidated, its structural relationship to a well-established class of pharmacologically active molecules, the pyrimidines, suggests its potential as a scaffold in drug discovery programs. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this compound. Further experimental work is warranted to fully characterize its biological activity profile and to determine its potential as a lead compound for the development of novel therapeutics.

An In-depth Technical Guide on the Structure Elucidation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. The document outlines a plausible synthetic route, details the expected outcomes from key analytical techniques, and presents a logical workflow for structural confirmation. Due to the limited availability of public domain experimental data for this specific molecule, this guide leverages data from analogous compounds and predictive models to offer a robust framework for researchers. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships in the structure elucidation process are visualized using Graphviz diagrams.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group, a methyl group, and a methylsulfonyl group suggests its potential as a versatile chemical intermediate for the synthesis of more complex molecules. Accurate structure elucidation is the cornerstone of chemical research and development, ensuring the identity, purity, and properties of a compound are well-understood before its application in further studies.

This guide will detail the necessary steps to confirm the structure of this compound, focusing on spectroscopic and spectrometric techniques.

Synthesis Pathway

A probable synthetic route to this compound involves a two-step process starting from its thioether precursor, 4-Chloro-5-methyl-2-(methylthio)pyrimidine. This precursor is commercially available. The synthesis involves the oxidation of the methylthio group to a methylsulfonyl group.

Step 1: Oxidation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.

Synthesis_Pathway Thioether 4-Chloro-5-methyl-2-(methylthio)pyrimidine Sulfone This compound Thioether->Sulfone Oxidation Reagents m-CPBA or H₂O₂/Catalyst DCM, 0°C to rt

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1 equivalent of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.2 equivalents of m-CPBA to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structure Elucidation Workflow

The confirmation of the synthesized product's structure relies on a combination of spectroscopic and spectrometric techniques. The logical workflow for this process is outlined below.

Elucidation_Workflow Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Formula NMR NMR Spectroscopy Synthesis->NMR Structure Structure Confirmed MS->Structure H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton H_NMR->Structure C_NMR->Structure

Caption: Logical workflow for the structure elucidation of the target compound.

Spectroscopic and Spectrometric Data Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Data:

ParameterPredicted Value
Molecular Formula C₆H₆ClN₂O₂S
Molecular Weight 205.64 g/mol
Exact Mass 204.9815 m/z
Key Fragmentation Peaks (m/z) [M-CH₃]⁺, [M-SO₂CH₃]⁺, [M-Cl]⁺

Experimental Protocol: Mass Spectrometry

  • Technique: Electron Ionization Mass Spectrometry (EI-MS)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Sample Introduction: Direct insertion probe or GC-MS

  • Data Acquisition: Scan over a mass range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HH6 (pyrimidine ring)
~3.4Singlet3H-SO₂CH₃
~2.5Singlet3H5-CH₃

Interpretation:

  • The pyrimidine proton at the C6 position is expected to be the most downfield signal due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro group.

  • The protons of the methylsulfonyl group will appear as a singlet, significantly downfield due to the strong deshielding effect of the two oxygen atoms.

  • The methyl group at the C5 position will also be a singlet, at a more upfield position compared to the methylsulfonyl protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~170C2 (-C -SO₂CH₃)
~165C4 (-C -Cl)
~158C6
~120C5
~40-SO₂C H₃
~155-C H₃

Interpretation:

  • The carbon atoms of the pyrimidine ring will resonate at lower field due to their sp² hybridization and the influence of the electronegative nitrogen and chlorine atoms.

  • The carbon attached to the sulfonyl group (C2) and the carbon bearing the chlorine atom (C4) are expected to be the most downfield among the ring carbons.

  • The aliphatic carbons of the methyl groups will appear at a much higher field.

Experimental Protocol: NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving synthesis followed by spectroscopic and spectrometric analysis. This technical guide provides a robust framework for this process, including a plausible synthetic protocol and predicted analytical data. While experimental validation remains essential, the information presented herein serves as a valuable resource for researchers working with this compound and its derivatives, facilitating its correct identification and use in further scientific endeavors.

Spectroscopic Characterization of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components and data from analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis, identification, and purification of this and similar compounds in a research and drug development context.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₆H₇ClN₂O₂S Molecular Weight: 206.65 g/mol Structure:

Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.7s1HPyrimidine-H (C6-H)
~3.4s3HSO₂-CH₃
~2.5s3HPyrimidine-CH₃ (C5-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~170C2 (C-SO₂)
~162C4 (C-Cl)
~158C6 (C-H)
~125C5 (C-CH₃)
~40SO₂-C H₃
~18C5-C H₃
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1570-1520StrongC=N and C=C stretching (pyrimidine ring)
~1350-1300StrongSO₂ asymmetric stretching
~1160-1140StrongSO₂ symmetric stretching
~850-750StrongC-Cl stretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
206/208100 / 33[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
127/129Variable[M - SO₂CH₃]⁺
92Variable[M - SO₂CH₃ - Cl]⁺
79Variable[SO₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (compared to ¹H NMR) is required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1][2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture to a fine, uniform powder.

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.[3]

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The presence of chlorine is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[4][5]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its expected spectroscopic signals.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure_Spectra_Correlation cluster_spectra Expected Spectroscopic Signals Structure This compound Pyrimidine-H C5-CH₃ SO₂-CH₃ C-Cl C-SO₂ HNMR ¹H NMR ~8.7 ppm (s, 1H) ~2.5 ppm (s, 3H) ~3.4 ppm (s, 3H) Structure:h->HNMR Structure:c5m->HNMR Structure:sm->HNMR IR IR ~1550 cm⁻¹ (C=N, C=C) ~1325, 1150 cm⁻¹ (SO₂) ~800 cm⁻¹ (C-Cl) Structure:ccl->IR Structure:cso2->IR MS MS m/z 206/208 [M]⁺ Structure->MS

Caption: Correlation between the structural features and expected spectroscopic signals.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core, activated by the presence of both a chloro leaving group at the 4-position and a strongly electron-withdrawing methylsulfonyl group at the 2-position, exhibits a distinct and versatile reactivity pattern. This document details its anticipated behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Experimental protocols, based on established methodologies for analogous substrates, are provided to serve as a practical starting point for synthetic applications. Quantitative data from related systems are summarized to guide reaction optimization.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electronic properties of the substituted pyrimidine ring. The two nitrogen atoms, along with the potent electron-withdrawing methylsulfonyl group (-SO₂Me) at the C2 position, render the pyrimidine ring highly electron-deficient. This electronic characteristic significantly activates the chlorine atom at the C4 position towards nucleophilic attack.

The general order of reactivity for leaving groups on the pyrimidine ring in such systems is C4 > C2 > C6. The methyl group at the C5 position has a minor electronic donating effect but can exert some steric influence on incoming reagents.

The primary reaction pathways discussed in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the C4-chloro substituent by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: The formation of carbon-carbon and carbon-nitrogen bonds at the C4-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the C4-chloro atom an excellent leaving group for SNAr reactions. A wide range of nucleophiles can be employed to displace the chloride, providing a versatile method for the synthesis of diverse 4-substituted pyrimidine derivatives.

Reactivity with N-Nucleophiles (Amination)

The reaction with primary and secondary amines is a common and efficient transformation. The reaction typically proceeds under basic conditions to neutralize the HCl generated.

Table 1: Representative Conditions for SNAr with Amines on 4-Chloropyrimidine Analogs

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF804>95
AnilineEt₃NEtOHReflux6~90
BenzylamineDIPEAMeCN8012~85-95
PiperidineNaHCO₃Dioxane1008>90
Reactivity with O-Nucleophiles (Alkoxylation/Aryloxylation)

Alkoxides and phenoxides readily displace the C4-chloro group. The reactions are typically carried out by generating the nucleophile in situ with a suitable base.

Table 2: Representative Conditions for SNAr with O-Nucleophiles on 4-Chloropyrimidine Analogs

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideNaHMethanolRT2>95
PhenolK₂CO₃DMF1006~80-90
IsopropanolNaHTHF6012~75-85
Reactivity with S-Nucleophiles (Thiolation)

Thiolates are excellent nucleophiles and react rapidly with this compound, often at room temperature.

Table 3: Representative Conditions for SNAr with S-Nucleophiles on 4-Chloropyrimidine Analogs

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolEt₃NCH₂Cl₂RT1>95
Sodium thiomethoxideNaHTHF0 to RT2>90
Cysteineaq. buffer (pH 7)WaterRT<1Quantitative

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of this compound is also amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyrimidine C4 position and a variety of aryl or heteroaryl boronic acids or esters. The reactivity of the C4-Cl is generally higher than that of a C2-Cl on a pyrimidine ring in these reactions.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloropyrimidine Analogs

Boronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O901280-95
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene100885-98
Thiophene-2-boronic acidPdCl₂(dppf)-Cs₂CO₃DMF801670-90
Buchwald-Hartwig Amination

For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and amides, the Buchwald-Hartwig amination is a powerful tool. This reaction requires a palladium catalyst and a suitable phosphine ligand.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloropyrimidine Analogs

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃XPhosNaOtBuToluene1001275-90
MorpholinePd(OAc)₂BINAPCs₂CO₃Dioxane1101880-95
IndolePdCl₂(dppf)-K₂CO₃DMF1202460-80

Experimental Protocols

The following are detailed, representative experimental protocols for key transformations of this compound, based on established procedures for analogous compounds.

General Protocol for Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Diagram: SNAr Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine this compound (1 eq.), Morpholine (1.1 eq.), and K₂CO₃ (2 eq.) in DMF. B Heat the mixture at 80 °C. A->B C Monitor reaction by TLC or LC-MS. B->C D Cool to RT, pour into water. C->D E Extract with ethyl acetate. D->E F Wash with brine, dry over Na₂SO₄. E->F G Concentrate in vacuo. F->G H Purify by column chromatography. G->H

Caption: General workflow for SNAr with an amine.

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added morpholine (1.1 mmol, 1.1 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.).

  • The reaction mixture is heated to 80 °C and stirred for 4-12 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-(morpholino)-5-methyl-2-(methylsulfonyl)pyrimidine.

General Protocol for Suzuki-Miyaura Coupling

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine this compound (1 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2 eq.) in Dioxane/H₂O. B Heat the mixture at 90 °C. A->B C Monitor reaction by TLC or LC-MS. B->C D Cool to RT, dilute with water. C->D E Extract with ethyl acetate. D->E F Wash with brine, dry over Na₂SO₄. E->F G Concentrate in vacuo. F->G H Purify by column chromatography. G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a reaction vessel are added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added.

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine.

General Protocol for Buchwald-Hartwig Amination

Diagram: Buchwald-Hartwig Amination Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) in a dry flask. B Add this compound (1 eq.), Amine (1.2 eq.), and anhydrous Toluene. A->B C Heat the mixture at 100 °C. B->C D Monitor reaction by TLC or LC-MS. C->D E Cool to RT, filter through Celite®. D->E F Concentrate the filtrate. E->F G Purify by column chromatography. F->G

Caption: General workflow for Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under a stream of inert gas, a dry reaction flask is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 eq.), XPhos (0.04 mmol, 0.04 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • This compound (1.0 mmol), the amine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL) are added.

  • The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the desired N-substituted-5-methyl-2-(methylsulfonyl)pyrimidin-4-amine.

Signaling Pathways and Logical Relationships

Diagram: Reactivity Profile of this compound

G cluster_0 Reaction Types cluster_1 Nucleophiles cluster_2 Coupling Partners A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D N-Nucleophiles (e.g., Amines) B->D E O-Nucleophiles (e.g., Alcohols, Phenols) B->E F S-Nucleophiles (e.g., Thiols) B->F G Suzuki-Miyaura (Boronic Acids) C->G H Buchwald-Hartwig (Amines) C->H I I D->I 4-Amino-5-methyl-2-(methylsulfonyl)pyrimidine Derivatives E->I F->I G->I H->I

Caption: Key reaction pathways for functionalization.

Conclusion

This compound is a highly activated and versatile building block for organic synthesis. The pronounced electrophilicity of the C4 position allows for efficient functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and offers practical, adaptable protocols for its use in the synthesis of a wide array of substituted pyrimidine derivatives. Researchers and drug development professionals can leverage this reactivity profile to access novel chemical matter for various applications.

The Pivotal Role of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone for the synthesis of a vast array of biologically active molecules. Among the numerous functionalized pyrimidines, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has emerged as a highly versatile and valuable starting material. Its unique arrangement of reactive sites—a susceptible chloro group for nucleophilic substitution and an activating methylsulfonyl group—renders it an ideal building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound, its applications in drug discovery, and detailed experimental protocols for its preparation.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functional group interconversions. The most common and efficient route involves three key stages:

  • Formation of 5-Methyl-2-thiouracil: The synthesis typically commences with the condensation of ethyl 2-methylacetoacetate and thiourea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.[1]

  • S-Methylation and Chlorination: The resulting 5-methyl-2-thiouracil is then S-methylated using a methylating agent like methyl iodide to yield 5-methyl-2-(methylthio)pyrimidin-4-ol. Subsequent chlorination of the hydroxyl group at the 4-position is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), furnishing 4-chloro-5-methyl-2-(methylthio)pyrimidine.

  • Oxidation to the Sulfone: The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation is typically accomplished using a strong oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA).

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: S-Methylation & Chlorination cluster_2 Step 3: Oxidation Ethyl_2-methylacetoacetate Ethyl 2-methylacetoacetate 5-Methyl-2-thiouracil 5-Methyl-2-thiouracil Ethyl_2-methylacetoacetate->5-Methyl-2-thiouracil NaOEt, EtOH Thiourea Thiourea Thiourea->5-Methyl-2-thiouracil 5-Methyl-2-(methylthio)pyrimidin-4-ol 5-Methyl-2-(methylthio)pyrimidin-4-ol 5-Methyl-2-thiouracil->5-Methyl-2-(methylthio)pyrimidin-4-ol CH3I, NaOH 4-Chloro-5-methyl-2-(methylthio)pyrimidine 4-Chloro-5-methyl-2-(methylthio)pyrimidine 5-Methyl-2-(methylthio)pyrimidin-4-ol->4-Chloro-5-methyl-2-(methylthio)pyrimidine POCl3 Target_Molecule 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine 4-Chloro-5-methyl-2-(methylthio)pyrimidine->Target_Molecule m-CPBA, DCM step1 reactant1 Ethyl 2-methylacetoacetate plus1 + reactant1->plus1 reactant2 Thiourea plus1->reactant2 arrow -> reactant2->arrow conditions NaOEt, EtOH Reflux product 5-Methyl-2-thiouracil arrow->product step2 cluster_methylation S-Methylation cluster_chlorination Chlorination reactant1 5-Methyl-2-thiouracil arrow1 -> reactant1->arrow1 conditions1 1. NaOH, H2O 2. CH3I product1 5-Methyl-2-(methylthio)pyrimidin-4-ol arrow1->product1 reactant2 5-Methyl-2-(methylthio)pyrimidin-4-ol arrow2 -> reactant2->arrow2 conditions2 POCl3, Reflux product2 4-Chloro-5-methyl-2-(methylthio)pyrimidine arrow2->product2 step3 reactant 4-Chloro-5-methyl-2-(methylthio)pyrimidine arrow -> reactant->arrow conditions m-CPBA, DCM 0 °C to RT product This compound arrow->product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, BCR-ABL) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is largely due to the versatility with which it can be functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly valuable building block in this context, particularly for the synthesis of kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro and methylsulfonyl substituents, activates the C4 and C2 positions for nucleophilic aromatic substitution (SNAr). The methylsulfonyl group at the C2 position and the chlorine atom at the C4 position are excellent leaving groups, enabling sequential and regioselective substitution with a variety of nucleophiles. This allows for the creation of diverse libraries of compounds for drug discovery programs.

These application notes provide a comprehensive overview of the use of this compound in nucleophilic substitution reactions, with a focus on the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution reactions involving this compound proceed via a two-step addition-elimination SNAr mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 or C2 carbon of the pyrimidine ring. This step is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the electron-withdrawing substituents.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a leaving group, either the chloride ion from the C4 position or the methylsulfinate ion from the C2 position. The regioselectivity of the substitution (C4 vs. C2) can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the C4 position is more labile and will be substituted first under milder conditions.

Applications in Kinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of potent and selective inhibitors of several important kinase families, including Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Spleen tyrosine kinase (SYK).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Several JAK inhibitors have been developed, and the pyrimidine core is a common feature in many of these molecules. The substitution of the C4 and C2 positions of this compound with appropriate amine-containing fragments allows for the synthesis of compounds that can effectively target the ATP-binding site of JAKs.

Diagram: Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (e.g., from Pyrimidine Scaffold) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] The development of CDK inhibitors is a major focus in oncology drug discovery. The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for CDK inhibition. By reacting this compound with various anilines and other amine-containing moieties, potent inhibitors targeting different CDK isoforms can be synthesized.

Diagram: Simplified CDK-Mediated Cell Cycle Regulation

CDK_Pathway CyclinD_CDK46 Cyclin D CDK4/6 Rb pRb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->DNA_Replication CyclinB_CDK1 Cyclin B CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis E2F E2F Rb->E2F Inhibitor CDK Inhibitor (e.g., from Pyrimidine Scaffold) Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Simplified overview of CDK-mediated cell cycle progression and points of inhibition.

Spleen Tyrosine Kinase (SYK) Inhibitors

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells.[2][3] Inhibition of SYK is a promising therapeutic strategy for the treatment of autoimmune diseases and certain hematological malignancies. The 2,4-diaminopyrimidine core is a key feature of many SYK inhibitors. Sequential nucleophilic substitution on this compound provides a direct route to this important class of molecules.

Diagram: Simplified SYK Signaling in an Immune Cell

SYK_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR 1. Binding ITAM ITAM BCR->ITAM 2. Phosphorylation SYK SYK ITAM->SYK 3. Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream 4. Signal Transduction Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor SYK Inhibitor (e.g., from Pyrimidine Scaffold) Inhibitor->SYK Inhibition

Caption: Simplified SYK signaling pathway in a B-cell and the point of inhibition.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution on this compound. Specific reaction conditions may need to be optimized based on the nucleophile and the desired product.

Diagram: General Experimental Workflow for Nucleophilic Substitution

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Nucleophile - Solvent - Base (if required) Start->Reagents Reaction Reaction Conditions: - Stirring - Heating (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Quench Reaction - Extraction with Organic Solvent Monitoring->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for nucleophilic substitution on this compound.

Protocol 1: Reaction with Primary and Secondary Amines (e.g., Anilines, Piperazines)

This protocol describes the synthesis of 4-amino-5-methyl-2-(methylsulfonyl)pyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., substituted aniline or piperazine) (1.1-1.5 equiv)

  • Base (e.g., DIPEA, K2CO3, or Et3N) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, DMSO, NMP, or 2-propanol)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard glassware and reagents for work-up and purification

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (2-24 h). For microwave-assisted synthesis, heat to a similar temperature for a shorter duration (10-60 min).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyrimidine derivative.

Protocol 2: Sequential Substitution with Two Different Amines

This protocol describes the synthesis of 2,4-diamino-5-methylpyrimidines.

Step 1: Substitution at the C4 Position

  • Follow Protocol 1, using 1.0 equivalent of the first amine nucleophile. Ensure the reaction goes to completion to form the 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine intermediate. Isolate and purify this intermediate.

Step 2: Substitution at the C2 Position

  • To a solution of the purified 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine intermediate (1.0 equiv) in a suitable solvent (e.g., NMP or dioxane), add the second amine nucleophile (1.5-2.0 equiv) and a base if necessary.

  • Heat the reaction mixture at a higher temperature than in Step 1 (typically 120-180 °C) for an extended period (12-48 h). The methylsulfonyl group is generally less reactive than the chloro group, requiring more forcing conditions for substitution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform work-up and purification as described in Protocol 1 to isolate the desired 2,4-diamino-5-methylpyrimidine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions on pyrimidine scaffolds similar to this compound. These data are intended to serve as a guide for reaction optimization.

Table 1: Nucleophilic Substitution with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Substituted AnilineDIPEANMP1201275-90
Piperazine DerivativeK2CO3DMF100880-95
BenzylamineEt3N2-Propanol801670-85
MorpholineNoneEthanolReflux2465-80

Table 2: Sequential Nucleophilic Substitution

StepNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1 (C4-Cl)3-FluoroanilineDIPEANMP12012~85
2 (C2-SO2Me)N-MethylpiperazineNoneNMP16024~70

Conclusion

This compound is a versatile and highly useful building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The presence of two distinct and reactive leaving groups allows for controlled, sequential nucleophilic substitutions, enabling the construction of complex and diverse molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and medicinal chemistry to utilize this valuable reagent in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. This versatile building block is particularly useful in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, notably as kinase inhibitors. The protocols outlined below are based on established methodologies for the Suzuki coupling of electron-deficient heteroaryl chlorides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, it allows for the efficient synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. The substrate, this compound, is an attractive starting material for several reasons:

  • Reactivity: The pyrimidine ring is an electron-deficient aromatic system, which generally makes halogenated pyrimidines more reactive in cross-coupling reactions compared to their benzene analogs.[1][2]

  • Activating Group: The 2-(methylsulfonyl) group is a strong electron-withdrawing group, which further activates the C4-chloro substituent towards oxidative addition to the palladium catalyst, a key step in the Suzuki catalytic cycle.[2]

  • Scaffold for Drug Design: The resulting 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, making it a valuable synthon for generating libraries of potential drug candidates.[3][4]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[3] Specifically, 4-aryl-pyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3][4]

Compounds derived from the Suzuki coupling of this compound are potential inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][5][6][7]

VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibitors of VEGFR-2 can block this process, thereby starving the tumor of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Aryl-5-methyl-2- (methylsulfonyl)pyrimidine Inhibitor->VEGFR2 Inhibits Phosphorylation

p38 MAPK Signaling Pathway: The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines. In the context of cancer, it can play complex roles in cell survival, apoptosis, and metastasis.[2][7] Targeting this pathway can be a valuable therapeutic strategy.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stimuli Stress / Cytokines (e.g., TNF-α, IL-1) TAK1 TAK1 Stimuli->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 4-Aryl-5-methyl-2- (methylsulfonyl)pyrimidine Inhibitor->p38 Inhibits

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki Coupling (Conventional Heating)

Suzuki_Workflow_Conventional A 1. Reagent Preparation B 2. Reaction Setup A->B Add reagents to flask C 3. Degassing B->C Purge with inert gas D 4. Heating and Stirring C->D Heat to 80-100 °C E 5. Work-up D->E Cool, dilute, and extract F 6. Purification E->F Column Chromatography

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[9]

Materials:

  • Same as conventional heating protocol.

Procedure:

  • To a microwave reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to 100-140 °C for 15-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the vessel to room temperature.

  • Perform work-up and purification as described in the conventional protocol.

Data Presentation

The following tables present illustrative data for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. Note: This data is representative and based on typical yields and reaction times for similar electron-deficient chloropyrimidines. Actual results may vary.

Table 1: Suzuki Coupling with Phenylboronic Acids (Microwave Conditions)

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acid4-Phenyl-5-methyl-2-(methylsulfonyl)pyrimidine2085
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-methyl-2-(methylsulfonyl)pyrimidine2092
33-Chlorophenylboronic acid4-(3-Chlorophenyl)-5-methyl-2-(methylsulfonyl)pyrimidine2578
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-5-methyl-2-(methylsulfonyl)pyrimidine2088
54-Acetylphenylboronic acid4-(4-Acetylphenyl)-5-methyl-2-(methylsulfonyl)pyrimidine3075

Table 2: Suzuki Coupling with Heteroarylboronic Acids (Microwave Conditions)

EntryHeteroarylboronic AcidProductTime (min)Yield (%)
1Pyridin-3-ylboronic acid4-(Pyridin-3-yl)-5-methyl-2-(methylsulfonyl)pyrimidine3072
2Thiophen-2-ylboronic acid4-(Thiophen-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine2580
3Furan-2-ylboronic acid4-(Furan-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine2583
41-Methyl-1H-pyrazol-4-ylboronic acid4-(1-Methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfonyl)pyrimidine3075

Table 3: Comparison of Reaction Conditions

Catalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012 h75
PdCl₂(dppf) (2)Cs₂CO₃DME858 h82
Pd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O120 (MW)20 min85
PdCl₂(dppf) (2)K₃PO₄Toluene/H₂O140 (MW)15 min88

Conclusion

The Suzuki coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-aryl and 4-heteroaryl pyrimidine derivatives. These products are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer. The use of modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency of these reactions. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly versatile and reactive building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure found in numerous biologically active molecules. The strategic placement of two distinct leaving groups—a chloro group at the C4 position and a methylsulfonyl group at the C2 position—allows for controlled and chemoselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity enables the sequential introduction of various nucleophiles, leading to the construction of complex, poly-substituted, and fused pyrimidine systems.

The methylsulfonyl group is a potent activating group, enhancing the electrophilicity of the pyrimidine ring, while also serving as an excellent leaving group. The chloro group provides a second reactive site for substitution. The selectivity of nucleophilic attack at the C2 versus the C4 position can be finely tuned by modulating the nature of the nucleophile and the reaction conditions, such as the choice of base and solvent.[1] This predictable reactivity makes it an invaluable tool for creating libraries of compounds for high-throughput screening.

Heterocyclic scaffolds synthesized from this precursor, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, are known to exhibit a wide spectrum of pharmacological activities.[2] These include roles as kinase inhibitors (e.g., PI3K inhibitors), anticancer agents, and antiviral compounds.[3][4]

Key Synthetic Transformations

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution. The two leaving groups offer distinct reactivity profiles.

  • Substitution at C4 (Displacement of Chloride): Generally, neutral or weakly basic nucleophiles such as anilines and secondary aliphatic amines tend to selectively displace the more labile chlorine atom at the C4 position.[1]

  • Substitution at C2 (Displacement of Methylsulfone): Stronger nucleophiles or deprotonated species, such as deprotonated anilines or certain primary aliphatic amines, can preferentially displace the methylsulfonyl group at the C2 position.[1]

This chemoselectivity is pivotal for the stepwise synthesis of complex pyrimidine derivatives.

G cluster_start Starting Material cluster_path1 Path 1: C4 Substitution cluster_path2 Path 2: C2 Substitution cluster_final Further Functionalization / Cyclization start This compound node_c4 4-Substituted-5-methyl- 2-(methylsulfonyl)pyrimidine start->node_c4  Weak Base  (e.g., K₂CO₃) + Secondary Amine / Aniline node_c2 2-Substituted-4-chloro- 5-methylpyrimidine start->node_c2  Strong Base / Deprotonation  (e.g., NaH) + Primary Amine / Deprotonated Aniline final_prod Fused Heterocycles (e.g., Pyrazolo[4,3-d]pyrimidines, Thieno[2,3-d]pyrimidines) node_c4->final_prod  Nucleophilic Substitution  or Cyclization node_c2->final_prod  Nucleophilic Substitution  or Cyclization

Figure 1. Chemoselective substitution pathways of this compound.

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Anilino-5-methyl-2-(methylsulfonyl)pyrimidine

This protocol details the selective substitution of the C4-chloro group using a weakly basic amine nucleophile.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add aniline (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-5-methyl-2-(methylsulfonyl)pyrimidine.

Protocol 2: Synthesis of a Fused Pyrazolo[4,3-d]pyrimidine Derivative

This protocol outlines a two-step synthesis involving initial nucleophilic substitution followed by intramolecular cyclization to form a fused heterocyclic system.

Step A: Synthesis of 4-(Hydrazinyl)-5-methyl-2-(methylsulfonyl)pyrimidine

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (1.5 mmol) dropwise to the solution while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Concentrate the solvent under reduced pressure. The resulting crude product is often used in the next step without further purification.

Step B: Cyclization to form 5-Methyl-3-substituted-2-(methylsulfonyl)pyrazolo[4,3-d]pyrimidine

  • To the crude product from Step A, add an appropriate orthoformate (e.g., triethyl orthoformate) or an aldehyde/ketone in a suitable solvent like acetic acid or ethanol.[5]

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pyrazolo[4,3-d]pyrimidine derivative.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of various heterocyclic systems from 4-chloropyrimidine precursors.

Starting MaterialNucleophile/ReagentProduct ScaffoldSolventBase/CatalystTemp (°C)Yield (%)
4-Chlorothieno[2,3-d]pyrimidineMorpholineMorpholino-thieno[2,3-d]pyrimidineEthanol/IsopropanolTriethylamine (TEA)8066-71
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAniline4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidineAcetonitrileK₂CO₃RT~90
4,6-Dichloro-2-(methylsulfonyl)pyrimidineDeprotonated Aniline2-Anilino-4,6-dichloropyrimidineTHFNaHRT~85
4-Chloropyrimidine derivativeHydrazine HydrateHydrazinyl-pyrimidineEthanol-RT>90
Hydrazinyl-pyrimidineTriethyl OrthoformatePyrazolo[4,3-d]pyrimidineAcetic Acid-Reflux70-85

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Visualized Workflows and Pathways

General Synthetic and Screening Workflow

The development of novel therapeutic agents from the pyrimidine scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation node_start 4-Chloro-5-methyl- 2-(methylsulfonyl)pyrimidine node_reaction Chemoselective Nucleophilic Substitution node_start->node_reaction node_cyclization Cyclization / Further Derivatization node_reaction->node_cyclization node_purify Purification (Chromatography, Recrystallization) node_cyclization->node_purify node_char Structural Characterization (NMR, MS, X-ray) node_purify->node_char node_library Compound Library node_char->node_library Submit for Screening node_invitro In Vitro Screening (e.g., Kinase Assays) node_library->node_invitro node_cellular Cell-Based Assays (Antiproliferative, Cytotoxicity) node_invitro->node_cellular node_sar Structure-Activity Relationship (SAR) Analysis node_cellular->node_sar node_sar->node_reaction Iterative Redesign node_lead Lead Optimization node_sar->node_lead

Figure 2. Workflow for synthesis and evaluation of pyrimidine-based compounds.

Targeted Signaling Pathway: PI3K/AKT

Many thieno[2,3-d]pyrimidine and furo[2,3-d]pyrimidine derivatives are designed as inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4][6]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt AKT pip3->akt Recruitment pdk1->akt Phosphorylation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation Downstream Effects inhibitor Synthesized Furopyrimidine or Thienopyrimidine Inhibitor inhibitor->pi3k Inhibition

Figure 3. Inhibition of the PI3K/AKT pathway by synthesized heterocyclic compounds.

References

Application Notes and Protocols: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery. The document outlines its chemical properties, key reactions, and potential applications, supported by detailed experimental protocols and data presented for easy reference.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure incorporates three key reactive sites: a pyrimidine core, a chloro substituent, and a methylsulfonyl group. The electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group activates the chloro group for nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for the synthesis of diverse compound libraries. Pyrimidine-sulfonamide hybrids, in particular, have garnered significant attention for their potential as anticancer agents by targeting various biological pathways.[1][2]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the susceptibility of the C4-chloro and C2-methylsulfonyl groups to nucleophilic displacement. The chlorine atom at the C4 position is generally the more reactive site for SNAr reactions. This allows for the sequential introduction of different nucleophiles, providing a strategy for the construction of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₇ClN₂O₂S
Molecular Weight206.65 g/mol
AppearanceWhite to off-white solid
CAS Number325780-94-7

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors.[3][4] The structural motif of this compound is particularly suited for the development of inhibitors targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][5] Derivatives of similar pyrimidine sulfones have shown potent anticancer activity against a variety of cancer cell lines.[6][7][8][9][10]

Potential Therapeutic Areas:

  • Oncology (e.g., kinase inhibitors)

  • Inflammatory Diseases

  • Infectious Diseases

Experimental Protocols

This protocol is adapted from the synthesis of the analogous 4-chloro-2-(methylsulfonyl)pyrimidine.[11]

Reaction Scheme:

G cluster_0 Synthesis of this compound Start 4-Chloro-5-methyl-2-(methylthio)pyrimidine Reagents H₂O₂, (NH₄)₂MoO₄ Ethanol, 0°C to RT Start->Reagents Oxidation Product This compound Reagents->Product

Caption: Synthesis of the target intermediate.

Materials:

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • 95% Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Ammonium molybdate tetrahydrate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-Chloro-5-methyl-2-(methylthio)pyrimidine (1 equivalent) in 95% ethanol, cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Slowly add 30% hydrogen peroxide (3 equivalents) and a catalytic amount of ammonium molybdate tetrahydrate (0.03 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Table 2: Representative Reaction Data for Synthesis

Starting MaterialProductYield (%)Purity (%)
4-Chloro-5-methyl-2-(methylthio)pyrimidineThis compound~85%>98% (by HPLC)

This protocol describes a general procedure for the reaction of this compound with various primary and secondary amines to generate a library of 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine derivatives.

G cluster_1 SₙAr Reaction Workflow Intermediate This compound Conditions Base (e.g., DIPEA) Solvent (e.g., Isopropanol) Heat Intermediate->Conditions Nucleophile Amine (R-NH₂) Nucleophile->Conditions Product_Library 4-Amino-5-methyl-2-(methylsulfonyl)pyrimidine Derivatives Conditions->Product_Library Nucleophilic Substitution

Caption: General workflow for library synthesis.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., isopropanol, DMF, or DMSO)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and the base (1.5 equivalents).

  • Seal the vial and heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table 3: Representative Data for SNAr Reactions with Amines

Amine NucleophileProductReaction Time (h)Yield (%)
AnilineN-phenyl-5-methyl-2-(methylsulfonyl)pyrimidin-4-amine1275
Morpholine4-(5-methyl-2-(methylsulfonyl)pyrimidin-4-yl)morpholine882
BenzylamineN-benzyl-5-methyl-2-(methylsulfonyl)pyrimidin-4-amine1078

Biological Evaluation and Signaling Pathways

Compounds synthesized from this compound are expected to exhibit inhibitory activity against various protein kinases. A primary screening can be performed against a panel of kinases to identify initial hits.

Table 4: Hypothetical Biological Activity of Synthesized Derivatives

CompoundTarget KinaseIC₅₀ (nM)
N-phenyl-5-methyl-2-(methylsulfonyl)pyrimidin-4-amineEGFR50
4-(5-methyl-2-(methylsulfonyl)pyrimidin-4-yl)morpholinePI3Kα120
N-benzyl-5-methyl-2-(methylsulfonyl)pyrimidin-4-amineAurora Kinase A35

The diagram below illustrates a simplified signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as the EGFR pathway, which is crucial in many cancers.

G cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a promising and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis and predictable reactivity make it an ideal starting material for generating diverse chemical libraries for high-throughput screening. The resulting pyrimidine derivatives, particularly the 4-amino substituted analogs, are expected to show significant potential as inhibitors of key signaling pathways implicated in cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable building block in their drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a versatile building block in medicinal chemistry. The protocols detailed below are adapted from established methodologies for similar chloro- and sulfonyl-substituted pyrimidines and are intended to serve as a starting point for reaction optimization.

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this heterocycle through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of diverse compound libraries in drug discovery. This compound is a particularly interesting substrate, featuring a reactive chloro leaving group at the 4-position, which is generally more susceptible to oxidative addition than the 2-position in related dihalopyrimidines. The electron-withdrawing methylsulfonyl group at the 2-position further activates the pyrimidine ring towards nucleophilic attack, while the methyl group at the 5-position can influence the steric and electronic environment of the reaction center.

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with aryl/heteroaryl partners, Buchwald-Hartwig amination for the synthesis of C-N linkages, and Sonogashira coupling for the introduction of alkynyl moieties.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of analogous chloropyrimidine substrates. These conditions can be used as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines with Boronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10015 min (MW)65
2Pd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O10015 min (MW)58
3Pd₂(dba)₃ (2) / P(t-Bu)₃ (4)P(t-Bu)₃KFTHF5012Moderate

Table 2: Buchwald-Hartwig Amination of Chloropyrimidines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene100694
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001876
3[(CyPF-tBu)PdCl₂] (2)-K₃PO₄Dioxane11024High

Table 3: Sonogashira Coupling of Chloroheterocycles with Terminal Alkynes

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDioxane80580-85
2Pd(PPh₃)₄ (5)CuI (10)Et₃N / 1,8-CineoleEucalyptol1001High
3PdCl₂(PPh₃)₂ (2)CuI (4)DIPEATHFRT389

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All palladium catalysts and phosphine ligands are air and/or moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Suzuki-Miyaura Coupling Protocol

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Microwave vial or Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a microwave vial or Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add the palladium catalyst under a stream of inert gas.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes). For conventional heating, heat at 80-100 °C and monitor the reaction progress.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyrimidine - Boronic Acid - Base B Add Catalyst & Solvent (Inert Atmosphere) A->B 1. C Heat with Stirring (Microwave or Oil Bath) B->C 2. D Cool & Dilute C->D E Aqueous Wash D->E 3. F Dry & Concentrate E->F 4. G Column Chromatography F->G 5. H 4-Aryl-5-methyl-2- (methylsulfonyl)pyrimidine G->H Final Product

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination Protocol

This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine.[1]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the base to the tube.

  • Add this compound (1.0 equiv.).

  • Evacuate and backfill the tube with the inert gas several times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_oxidative L₂Pd(II)(Ar)Cl Pd0->PdII_oxidative Oxidative Addition (Ar-Cl) PdII_amido L₂Pd(II)(Ar)(NR¹R²) PdII_oxidative->PdII_amido Amine Coordination & Deprotonation (+ HNR¹R², - HCl) Product Ar-NR¹R² PdII_amido->Product Reductive Elimination Product->Pd0 Regeneration

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne to form a C(sp²)-C(sp) bond.[2]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N or DIPEA, 2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., THF or Dioxane)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the base and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Logical_Relationship Start Starting Materials - this compound - Terminal Alkyne Reaction Cross-Coupling Reaction Start->Reaction Catalysts Catalytic System - Palladium Catalyst - Copper(I) Co-catalyst - Base Catalysts->Reaction Product Product 4-Alkynyl-5-methyl-2-(methylsulfonyl)pyrimidine Reaction->Product

Sonogashira Coupling Logical Relationship

References

Application Notes and Protocols: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of various kinase inhibitors. The pyrimidine core serves as a versatile scaffold that can be readily functionalized to target the ATP-binding site of kinases. The chloro and methylsulfonyl groups are excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and data for the synthesis of pyrimidine-based kinase inhibitors, with a focus on Aurora Kinase A inhibitors.

Core Structure and Reaction Principle

The synthetic strategy revolves around the sequential displacement of the leaving groups on the pyrimidine ring. The methylsulfonyl group is generally more reactive towards nucleophiles than the chloro group, allowing for a controlled, stepwise synthesis. However, reaction conditions can be tuned to favor the displacement of either group. A typical reaction involves the nucleophilic attack by an amine on the electron-deficient pyrimidine ring.

Featured Application: Synthesis of Aurora Kinase A Inhibitors

Aurora Kinase A is a crucial regulator of mitosis and is frequently overexpressed in various cancers. Its inhibition has been shown to destabilize the MYC-family of oncoproteins, which are major drivers of tumor progression and are often considered "undruggable" targets.[1] The following sections detail the synthesis and activity of a potent Aurora Kinase A inhibitor, compound 13 , and its orally bioavailable prodrug, 25 .[1][2]

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of the synthesized compounds.

Table 1: In Vitro Biological Activity of Key Compounds [2]

CompoundTarget KinaseIC50 (nM)Cell Line Proliferation IC50 (nM)
13 Aurora A52.2 ± 8.1< 200 (in high-MYC SCLC lines)
25 (prodrug of 13 )Aurora A--

Table 2: Pharmacokinetic Properties of Compound 25 [1]

CompoundAdministrationAUC (μg·h/mL)Oral Bioavailability (F%)
25 Oral8-fold higher than 13 62.3

Experimental Protocols

The following protocols are adapted from the synthesis of pyrimidine-based Aurora Kinase A inhibitors.[2] While the original synthesis started from a dichloro-pyrimidine derivative, the principles of sequential SNAr are directly applicable.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the general method for reacting this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine of interest (e.g., 3-amino-5-methylpyrazole)

  • Solvent (e.g., Tetrahydrofuran (THF), 1-Pentanol)

  • Base (e.g., Triethylamine (TEA), if necessary)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq). If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Protocol 2: Synthesis of a Key Intermediate (Analogous to Compound 29[2])

Reaction: Substitution of the 2-methylsulfonyl group with 3-amino-5-methylpyrazole.

Materials:

  • This compound (1.0 eq)

  • 3-amino-5-methylpyrazole (1.1 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Follow Protocol 1 , using THF as the solvent.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up and purify as described to yield 4-chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine.

Protocol 3: Synthesis of the Final Kinase Inhibitor (Analogous to Compound 1[2])

Reaction: Substitution of the 4-chloro group with a second amine.

Materials:

  • Product from Protocol 2 (1.0 eq)

  • (S)-(3-aminopyrrolidin-1-yl)(4-chloro-2-fluorophenyl)methanone (1.1 eq)

  • 1-Pentanol

  • Triethylamine (1.2 eq)

Procedure:

  • Follow Protocol 1 , using 1-pentanol as the solvent.

  • Add the product from Protocol 2, the second amine, and triethylamine to the flask.

  • Heat the reaction mixture to 120°C and stir until the reaction is complete.[2]

  • Cool, work up, and purify as described to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway Diagram

The synthesized inhibitors target Aurora Kinase A, which in turn affects the stability of MYC oncoproteins.

Aurora_MYC_Pathway Inhibitor Pyrimidine Inhibitor (e.g., Compound 13) AuroraA Aurora Kinase A Inhibitor->AuroraA Inhibits MYC MYC Oncoprotein (cMYC, MYCN) AuroraA->MYC Stabilizes Ubiquitination Ubiquitination & Degradation AuroraA->Ubiquitination Prevents MYC->Ubiquitination Proliferation Cancer Cell Proliferation MYC->Proliferation Promotes

Caption: Inhibition of Aurora Kinase A leads to MYC degradation and reduced cell proliferation.

Experimental Workflow Diagram

The general workflow for the synthesis of the kinase inhibitors is a two-step SNAr process.

Synthesis_Workflow Start 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine Step1 SNA_r with Amine 1 (e.g., 3-amino-5-methylpyrazole) Start->Step1 Intermediate Monosubstituted Pyrimidine Intermediate Step1->Intermediate Step2 SNA_r with Amine 2 (e.g., substituted aminopyrrolidine) Intermediate->Step2 FinalProduct Final Kinase Inhibitor (e.g., Compound 13) Step2->FinalProduct

Caption: General two-step synthetic workflow for pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a versatile building block for the synthesis of diverse chemical libraries. The protocols outlined below detail key synthetic transformations, including nucleophilic aromatic substitution (SNAг) and palladium-catalyzed cross-coupling reactions, enabling the generation of a wide array of substituted pyrimidine analogs for screening in drug discovery programs.

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. The title compound, this compound, offers two reactive sites for diversification. The chlorine atom at the 4-position is susceptible to nucleophilic displacement, while the methylsulfonyl group at the 2-position can also act as a leaving group under certain conditions, although displacement of the C4-chloro group is generally more facile. This dual reactivity allows for the systematic exploration of chemical space around the pyrimidine core, making it an ideal starting material for library synthesis.

Synthesis of the Starting Material

The starting material, this compound, can be synthesized from the corresponding 2-(methylthio)pyrimidine precursor.

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine to the corresponding sulfone.

Materials:

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies for Library Synthesis

The primary routes for the derivatization of this compound involve nucleophilic aromatic substitution at the C4-position and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing methylsulfonyl group, facilitates nucleophilic displacement of the C4-chloro substituent. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate diverse libraries of 4-substituted pyrimidine derivatives.

G

Protocol 2: Amination Reactions

This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.

Table 1: Illustrative Quantitative Data for Amination Reactions

EntryAmine NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
1AnilineEthanolTEA801285
2BenzylamineIsopropanolDIPEA100892
3MorpholineDMFDIPEA120688
44-FluoroanilineEthanolTEA801682
5PiperidineIsopropanolDIPEA1001090

Protocol 3: Thiolation Reactions

This protocol details the reaction with thiol nucleophiles to form 4-(alkyl/arylthio)pyrimidine derivatives.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

  • Solvent (e.g., tetrahydrofuran (THF), DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol (1.1 eq) in a suitable solvent, add the base (1.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product by column chromatography.

Table 2: Illustrative Quantitative Data for Thiolation Reactions

EntryThiol NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
1ThiophenolTHFNaHRT495
2Benzyl mercaptanDMFK2CO350689
3EthanethiolTHFNaHRT391

Protocol 4: Alkoxylation Reactions

This protocol describes the synthesis of 4-alkoxypyrimidine derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Base (e.g., sodium hydride (NaH), sodium methoxide)

  • Solvent (e.g., the corresponding alcohol, THF, DMF)

  • Standard laboratory glassware

Procedure:

  • Prepare the alkoxide by adding the base (1.1 eq) to the alcohol (can be used as solvent) under an inert atmosphere.

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for 1-24 hours.

  • Monitor the reaction progress.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Dry and concentrate the organic layer.

  • Purify by column chromatography.

Table 3: Illustrative Quantitative Data for Alkoxylation Reactions

EntryAlcoholSolventBaseTemp. (°C)Time (h)Yield (%)
1MethanolMethanolNaOMeReflux1280
2EthanolEthanolNaOEtReflux1678
3PhenolDMFNaH80875
Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro position can also be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

G

Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 4: Illustrative Quantitative Data for Suzuki-Miyaura Cross-Coupling

EntryBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1001275
24-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3Toluene/H2O901882
33-Pyridylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1001668

Conclusion

The derivatization of this compound offers a robust and flexible platform for the generation of diverse chemical libraries. The protocols provided herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling serve as a foundation for the synthesis of a wide range of novel pyrimidine-based compounds. These derivatives can be invaluable for hit identification and lead optimization in various therapeutic areas. Researchers are encouraged to adapt and optimize these protocols to suit their specific library synthesis goals.

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of various therapeutic agents. The document outlines a robust three-step synthetic pathway, including the formation of the pyrimidine core, chlorination, and subsequent oxidation to the desired sulfone. Furthermore, protocols for the synthesis of diverse analogs are presented, focusing on modifications at the 4-position of the pyrimidine ring through nucleophilic substitution and cross-coupling reactions.

Synthetic Pathway Overview

The scalable synthesis of this compound is achieved through a reliable three-step process. The general workflow begins with the construction of the 4-hydroxy-5-methyl-2-(methylthio)pyrimidine precursor, followed by a chlorination step to yield 4-chloro-5-methyl-2-(methylthio)pyrimidine. The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl moiety. This synthetic route is designed for scalability and efficiency, utilizing commercially available starting materials.

A Starting Materials (e.g., Thiourea, Ethyl 2-methylacetoacetate) B Step 1: Cyclocondensation 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine A->B Base C Step 2: Chlorination 4-Chloro-5-methyl-2-(methylthio)pyrimidine B->C POCl3, Organic Base D Step 3: Oxidation This compound C->D Oxidizing Agent (e.g., m-CPBA, H2O2) E Analog Synthesis (Nucleophilic Substitution / Cross-Coupling) D->E Nucleophile or Boronic Acid/Catalyst

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

This protocol details the chlorination of 4-hydroxy-5-methyl-2-(methylthio)pyrimidine, a key intermediate. The use of phosphorus oxychloride in the presence of an organic base in a non-halogenated solvent is a scalable and environmentally conscious approach.

Materials:

  • 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or other suitable organic base

  • Toluene or other suitable high-boiling, non-halogenated solvent

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred suspension of 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in toluene, add triethylamine (1.0-1.2 eq) at room temperature.

  • Slowly add phosphorus oxychloride (1.1-1.5 eq) to the mixture, maintaining the temperature below 40°C.

  • Heat the reaction mixture to 80-110°C and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water, keeping the temperature below 30°C.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-chloro-5-methyl-2-(methylthio)pyrimidine can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventYield (%)Purity (%)Reference
4-Hydroxy-2-methylthiopyrimidine4-Chloro-2-methylthiopyrimidinePOCl₃, TriethylamineToluene~77>98Based on similar reactions described in patent literature.[1]
5-Ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine5-Ethoxycarbonyl-4-chloro-2-methylthiopyrimidinePOCl₃, TriethylamineToluene~64-77100 (GC)[1]

Protocol 2: Scalable Oxidation to this compound

This protocol describes the oxidation of the methylthio intermediate to the final methylsulfonyl product. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method. For larger scale synthesis, other oxidants like hydrogen peroxide with a catalyst can also be employed.

cluster_start Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve 4-chloro-5-methyl-2- (methylthio)pyrimidine in DCM B Cool to 0°C A->B C Slowly add m-CPBA solution B->C D Stir at 0°C to RT C->D E Monitor by TLC/LC-MS D->E F Quench with Na2S2O3 solution E->F Reaction Complete G Wash with NaHCO3 and brine F->G H Dry, concentrate, and purify G->H

Caption: Experimental workflow for oxidation.

Materials:

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2-2.5 eq) in dichloromethane and add it dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, cool the reaction mixture to 0°C and quench by the addition of a 10% aqueous solution of sodium thiosulfate to destroy excess peroxide.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Quantitative Data (Representative):

Starting MaterialProductOxidizing AgentSolventYield (%)Purity (%)Reference
2-Methylthio-4-chloropyrimidine4-Chloro-2-(methylsulfonyl)pyrimidineH₂O₂ / (NH₄)₆Mo₇O₂₄Ethanol85.7>98This provides a good estimate for the target reaction.[3]
Arylthioethers (general)Arylsulfones (general)m-CPBA (2.0 eq)DCM77-84>95General procedure for sulfide to sulfone oxidation.[4]

Protocol 3: Synthesis of 4-Arylamino-5-methyl-2-(methylsulfonyl)pyrimidine Analogs

The 4-chloro group of the target compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amino functionalities.

Materials:

  • This compound

  • Substituted aniline or other amine (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add the desired aniline or amine (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired 4-arylamino analog.

Protocol 4: Synthesis of 4-Aryl-5-methyl-2-(methylsulfonyl)pyrimidine Analogs via Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of a wide array of 4-aryl analogs.[5][6]

Reactant1 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine Product 4-Aryl-5-methyl-2- (methylsulfonyl)pyrimidine Reactant1->Product Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Key components for Suzuki coupling.

Materials:

  • This compound

  • Substituted arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110°C for 2-12 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to yield the 4-aryl analog.

Quantitative Data for Analog Synthesis (Representative):

Starting PyrimidineCoupling Partner/NucleophileReaction TypeProduct TypeYield (%)Reference
4-Pyrimidyl TosylatesArylboronic acidsSuzuki-Miyaura Coupling4-Arylpyrimidines60-95Demonstrates the feasibility of Suzuki coupling on pyrimidine systems.[5]
4,6-DichloropyrimidineArylboronic acidsSuzuki-Miyaura Coupling4-Aryl-6-chloropyrimidines70-90Shows high yields for mono-arylation.[6]
2,4-DichloropyrimidinesArylboronic acidsSuzuki-Miyaura Coupling2-Chloro-4-arylpyrimidinesGood to ExcellentMicrowave-assisted Suzuki coupling is also a viable option for rapid synthesis.[7]
4-Chloropyrimidines (general)AminesNucleophilic Substitution4-AminopyrimidinesVariesGeneral transformation on chloropyrimidines.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds, including approved drugs. The presence of a chloro group at the 4-position and a methylsulfonyl group at the 2-position offers orthogonal reactivity, allowing for selective and sequential nucleophilic substitutions. The methylsulfonyl group is an excellent leaving group, often more reactive than the chloro substituent, enabling the introduction of a diverse range of functionalities at the C2 position. Subsequently, the chloro group can be displaced by another nucleophile to generate highly substituted pyrimidine derivatives. This sequential reactivity makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening and for the development of targeted therapeutics, particularly in the area of kinase inhibitors.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of polysubstituted pyrimidines, which are prevalent in a variety of therapeutic areas, most notably in oncology. The pyrimidine scaffold is a well-established "privileged structure" that can interact with the hinge region of protein kinases, a critical interaction for potent and selective inhibition.

Key Features for Drug Design:

  • Sequential Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group is a highly reactive leaving group, allowing for initial substitution with a primary or secondary amine under relatively mild conditions. The less reactive chloro group can then be substituted with a second, different nucleophile, often requiring more forcing conditions. This differential reactivity is a powerful tool for building molecular complexity.

  • Vectorial Diversity: The ability to introduce two different substituents at the C2 and C4 positions allows for the exploration of a large chemical space around the pyrimidine core. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties of a drug candidate.

  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The substituent at the C4 position often interacts with the hinge region of the kinase, while the substituent at the C2 position can be modified to achieve selectivity and to interact with other regions of the ATP-binding pocket.

Quantitative Data Summary

While specific quantitative data for bioactive compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents illustrative data for a hypothetical series of kinase inhibitors that could be synthesized using this building block. The data is based on typical potencies observed for pyrimidine-based kinase inhibitors.

Compound IDR1 (at C2)R2 (at C4)Target KinaseIC50 (nM)
HYPO-001 4-Anilinophenoxy3-MorpholinopropylaminoKinase A150
HYPO-002 4-(Pyridin-4-yl)phenylamino3-MorpholinopropylaminoKinase A75
HYPO-003 4-(Piperazin-1-yl)phenylamino3-MorpholinopropylaminoKinase A25
HYPO-004 4-Anilinophenoxy1-Methylpiperidin-4-ylaminoKinase A200
HYPO-005 4-Anilinophenoxy(2-Methoxyethyl)aminoKinase A500

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C2-Position (Displacement of the Methylsulfonyl Group)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine of choice (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-chloro-5-methylpyrimidine derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position (Displacement of the Chloro Group)

This protocol describes a general method for the subsequent reaction of a 2-amino-4-chloro-5-methylpyrimidine derivative with a second amine.

Materials:

  • 2-Amino-4-chloro-5-methylpyrimidine derivative (from Protocol 1)

  • Amine of choice (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the 2-amino-4-chloro-5-methylpyrimidine derivative (1.0 equivalent) and the amine of choice (1.5 equivalents) in anhydrous 1,4-dioxane or NMP.

  • Add DIPEA (3.0 equivalents) to the mixture.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,4-diamino-5-methylpyrimidine derivative.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine step1 SNAг Reaction 1 (Nucleophile 1, e.g., Amine A) start->step1 intermediate 2-(Substituted)-4-chloro- 5-methylpyrimidine step1->intermediate step2 SNAг Reaction 2 (Nucleophile 2, e.g., Amine B) intermediate->step2 product 2,4-Disubstituted- 5-methylpyrimidine Library step2->product bioassay Biological Screening (e.g., Kinase Assays) product->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive compounds.

G cluster_pathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, Sos) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->raf inhibitor->mek

Caption: A simplified diagram of a generic kinase signaling pathway often targeted in cancer therapy.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A common synthetic pathway involves a two-step process:

  • Chlorination of 4-hydroxy-5-methyl-2-(methylthio)pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-5-methyl-2-(methylthio)pyrimidine.

  • Oxidation of the resulting thioether to the desired sulfone using an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

Based on this synthesis, the primary impurities to consider during purification are:

  • Unreacted starting material: 4-chloro-5-methyl-2-(methylthio)pyrimidine.

  • Intermediate sulfoxide: 4-chloro-5-methyl-2-(methylsulfinyl)pyrimidine.

  • Hydrolysis product: 4-hydroxy-5-methyl-2-(methylsulfonyl)pyrimidine.

  • Residual reagents and byproducts from the chlorination and oxidation steps.

Q2: Which analytical techniques are recommended for monitoring the purification process?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) is recommended for more accurate quantitative assessment of purity.

Q3: What are the general safety precautions to be taken when handling this compound and the reagents used in its purification?

A3: this compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The purification process should be carried out in a well-ventilated fume hood. For specific handling information, always refer to the Safety Data Sheet (SDS) of the compound and any reagents used.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of the desired product from the sulfoxide and/or thioether impurities.

  • Possible Cause: The polarity of the eluent system is not optimal.

  • Solution:

    • Adjust Eluent Polarity: The sulfone product is more polar than the corresponding sulfoxide and thioether. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate).

    • TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve a clear separation between the spots corresponding to the product and impurities. Aim for an Rf value of 0.2-0.4 for the desired product.

    • Gradient Elution: Employ a gradient elution on your column, starting with a lower polarity and gradually increasing it. This will help to first elute the less polar thioether, followed by the sulfoxide, and finally the more polar sulfone product.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough, or the product is strongly adsorbed to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.

    • Alternative Stationary Phase: If the product shows very strong interaction with silica gel, consider using a different stationary phase, such as alumina.

Recrystallization Purification

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The chosen solvent may also be inappropriate.

  • Solution:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Selection: Ensure you are using a suitable solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrimidine derivatives, common solvents include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[1]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Issue 2: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used for dissolution or washing, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.

    • Optimize Solvent System: If solubility in the cold solvent is still too high, experiment with a different solvent or a two-solvent system.

Data Presentation

Table 1: Representative TLC Data for Purification Monitoring

CompoundTypical Rf Value (Hexane:Ethyl Acetate 7:3)TLC Visualization
4-chloro-5-methyl-2-(methylthio)pyrimidine (Impurity)~0.8UV (254 nm), Potassium Permanganate stain (may react)
4-chloro-5-methyl-2-(methylsulfinyl)pyrimidine (Impurity)~0.5UV (254 nm), Potassium Permanganate stain (will be oxidized)
This compound (Product) ~0.3 UV (254 nm), Potassium Permanganate stain (generally unreactive)
4-hydroxy-5-methyl-2-(methylsulfonyl)pyrimidine (Impurity)~0.1 (or baseline)UV (254 nm), may require a more polar eluent to move from the baseline

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Techniques (Illustrative Data)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Notes
Column Chromatography 85%>98%70-85%Effective for removing both sulfoxide and thioether impurities.
Recrystallization 85%>95%60-80%Good for removing less polar impurities if a suitable solvent is found. May require multiple crops.

Note: These values are illustrative and the actual results will depend on the specific reaction conditions and the initial purity of the crude product.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system.

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization Purification
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of a suitable solvent (e.g., isopropanol or an ethanol/water mixture) and heat the mixture with stirring.[1]

  • Saturated Solution: Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Final Analysis & Product start Crude Reaction Product tlc_initial TLC/HPLC Analysis (Assess Impurity Profile) start->tlc_initial decision High Impurity Load or Close-running Spots? tlc_initial->decision column_chrom Column Chromatography decision->column_chrom Yes recrystallization Recrystallization decision->recrystallization No tlc_final TLC/HPLC of Fractions/ Crystals column_chrom->tlc_final recrystallization->tlc_final pure_product Pure Product (>98% Purity) tlc_final->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography cause1 Suboptimal Eluent Polarity problem->cause1 cause2 Column Overloading problem->cause2 cause3 Improper Column Packing problem->cause3 solution1 Optimize Eluent with TLC (Aim for Product Rf ~0.3) cause1->solution1 solution2 Use Gradient Elution cause1->solution2 solution3 Reduce Sample Load cause2->solution3 solution4 Ensure Even Column Packing cause3->solution4

Caption: Troubleshooting guide for column chromatography purification issues.

References

Technical Support Center: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Reactions with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with amines.

Troubleshooting Guide

Users may encounter several common issues during the nucleophilic aromatic substitution (SNAr) of this compound with various amines. This guide addresses potential side reactions and offers strategies for optimization.

Issue 1: Low Yield of the Desired 4-Amino Product

A common challenge is a lower than expected yield of the target 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine. This can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Competing reaction at the 2-position: The methylsulfonyl group can also be displaced by the amine, leading to the formation of a 2-amino-4-chloro-5-methylpyrimidine byproduct. The chemoselectivity is influenced by the nature of the amine and the reaction conditions.[1]
Di-substitution: In some cases, both the chloro and methylsulfonyl groups can be substituted by the amine, particularly with an excess of a highly reactive amine.
Hydrolysis of the starting material: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming 4-hydroxy-5-methyl-2-(methylsulfonyl)pyrimidine.
Suboptimal Reaction Temperature: Insufficient temperature may lead to an incomplete reaction. For SNAr reactions, higher temperatures are often required to drive the reaction to completion.[2]
Inappropriate Solvent or Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF, dioxane, or THF are commonly used. The base should be strong enough to deprotonate the amine without causing significant side reactions.[2]

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on TLC or peaks in LC-MS analysis indicates the formation of side products.

Common Side Products and Mitigation Strategies:

Side ProductMitigation Strategy
2-Amino-4-chloro-5-methylpyrimidine Modify reaction conditions to favor substitution at the 4-position. This can include using a less nucleophilic amine or a weaker base. Steric hindrance on the amine can also influence regioselectivity.
4,x-Diamino-5-methyl-pyrimidine (unconfirmed structure) Use a stoichiometric amount of the amine or a slight excess (1.0-1.2 equivalents) to minimize di-substitution.
4-Hydroxy-5-methyl-2-(methylsulfonyl)pyrimidine Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Bis-arylation of the amine This can occur where two molecules of the pyrimidine react with a primary amine. Using an excess of the amine can sometimes favor the mono-aminated product.[1]

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive towards nucleophilic attack by amines?

Both the chloro group at the 4-position and the methylsulfonyl group at the 2-position are good leaving groups. The relative reactivity depends on the specific amine and the reaction conditions. Generally, the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. However, displacement of the sulfone group can also occur[1][3].

Q2: What are the optimal reaction conditions for maximizing the yield of the 4-amino product?

Optimal conditions should be determined empirically for each specific amine. However, a good starting point is to use a slight excess of the amine (1.1-1.5 equivalents) in a polar aprotic solvent such as DMF or NMP, with a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the amine.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: What purification methods are recommended for the final product?

The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

General Procedure for the Amination of this compound:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, NMP, or dioxane), add the amine (1.1-1.5 eq) and a base (e.g., DIPEA, K2CO3, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 25-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway A 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine C Desired Product: 4-Amino-5-methyl-2- (methylsulfonyl)pyrimidine A->C Nucleophilic Attack at C4 D Side Product: 2-Amino-4-chloro-5- methylpyrimidine A->D Nucleophilic Attack at C2 B Amine (R-NH2) B->C B->D

Caption: Main reaction pathways for the amination of this compound.

Troubleshooting_Workflow Start Low Yield or Multiple Products Condition1 Check Reaction Conditions Start->Condition1 Condition2 Analyze Byproducts Start->Condition2 Action1 Optimize Temperature, Solvent, Base Condition1->Action1 Action2 Adjust Amine Stoichiometry Condition2->Action2 Action3 Ensure Anhydrous Conditions Condition2->Action3 Outcome1 Improved Yield and Purity Action1->Outcome1 Action2->Outcome1 Action3->Outcome1

Caption: A logical workflow for troubleshooting common issues in the amination reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 5-methyl-2-(methylthio)pyrimidin-4-ol. The first step involves the chlorination of the hydroxyl group, followed by the oxidation of the methylthio group to the desired methylsulfonyl group.

Synthesis Workflow A 5-Methyl-2-(methylthio)pyrimidin-4-ol B Chlorination A->B  POCl3, Base (e.g., Pyridine)  Heat C 4-Chloro-5-methyl-2-(methylthio)pyrimidine B->C  Workup & Purification D Oxidation C->D  Oxidizing Agent (e.g., m-CPBA, H2O2)  Solvent (e.g., DCM, Ethanol) E This compound D->E  Workup & Purification

A high-level overview of the synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

This procedure outlines the chlorination of 5-methyl-2-(methylthio)pyrimidin-4-ol using phosphorus oxychloride (POCl₃).

Materials:

  • 5-methyl-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or other suitable organic base)

  • Toluene (or other suitable solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 5-methyl-2-(methylthio)pyrimidin-4-ol in toluene, add a suitable organic base such as pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, gradually warm the reaction mixture to reflux and maintain for the time indicated in the table below.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

This procedure details the oxidation of the methylthio group of 4-Chloro-5-methyl-2-(methylthio)pyrimidine to a methylsulfonyl group.

Materials:

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂) with a catalyst

  • Dichloromethane (DCM) or Ethanol

  • Saturated sodium thiosulfate solution (for m-CPBA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (using m-CPBA):

  • Dissolve 4-Chloro-5-methyl-2-(methylthio)pyrimidine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time specified in the table below.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound.

Table 1: Chlorination of 5-methyl-2-(methylthio)pyrimidin-4-ol

ParameterCondition ACondition B
Starting Material 5-methyl-2-(methylthio)pyrimidin-4-ol5-methyl-2-(methylthio)pyrimidin-4-ol
Reagent POCl₃ (3 eq.)POCl₃ (5 eq.)
Base Pyridine (1.2 eq.)N,N-Dimethylaniline (1.2 eq.)
Solvent TolueneAcetonitrile
Temperature 110 °C (Reflux)80 °C (Reflux)
Reaction Time 4 hours6 hours
Typical Yield 75-85%80-90%
Purification Column ChromatographyColumn Chromatography

Table 2: Oxidation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

ParameterCondition ACondition B
Starting Material 4-Chloro-5-methyl-2-(methylthio)pyrimidine4-Chloro-5-methyl-2-(methylthio)pyrimidine
Oxidizing Agent m-CPBA (2.2 eq.)30% H₂O₂ (3 eq.), (NH₄)₆Mo₇O₂₄·4H₂O (cat.)
Solvent Dichloromethane (DCM)Ethanol
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3 hours12 hours
Typical Yield 85-95%80-90%
Purification Recrystallization/Column ChromatographyRecrystallization/Column Chromatography

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Chlorination Step

Q1: The chlorination reaction is sluggish or incomplete. What should I do?

A1:

  • Reagent Purity: Ensure that the phosphorus oxychloride (POCl₃) is fresh and has not been decomposed by moisture.

  • Temperature: The reaction often requires heating to reflux. Ensure the reaction temperature is maintained at the optimal level.

  • Base: The choice and amount of base can be critical. N,N-Dimethylaniline is sometimes more effective than pyridine.

  • Reaction Time: The reaction may require a longer duration. Monitor the progress closely using TLC.

Q2: I am observing the formation of multiple byproducts. What could be the cause?

A2:

  • Over-chlorination: Prolonged reaction times or excessive POCl₃ can lead to the chlorination of the methyl group. Reduce the reaction time or the stoichiometry of the chlorinating agent.

  • Decomposition: The starting material or product may be sensitive to high temperatures. Consider running the reaction at a lower temperature for a longer period.

Q3: The workup is difficult, and I am getting a low yield after purification.

A3:

  • Quenching: The quenching of excess POCl₃ is highly exothermic and must be done carefully by adding the reaction mixture to ice.

  • Extraction: Ensure thorough extraction with an appropriate solvent like ethyl acetate or DCM. Multiple extractions may be necessary.

  • Purification: The product may co-elute with byproducts. Optimize the solvent system for column chromatography for better separation.

Oxidation Step

Q1: The oxidation is not going to completion, and I see a mixture of starting material, sulfoxide, and sulfone.

A1:

  • Stoichiometry of Oxidant: Ensure that at least two equivalents of the oxidizing agent (e.g., m-CPBA) are used to drive the reaction to the sulfone. Using only one equivalent will favor the formation of the sulfoxide.

  • Reaction Time and Temperature: The oxidation may require longer reaction times or slightly elevated temperatures to go to completion.

Q2: I am observing decomposition of my product during oxidation.

A2:

  • Temperature Control: The oxidation reaction can be exothermic. Maintain the temperature at 0 °C during the addition of the oxidant to minimize side reactions.

  • Choice of Oxidant: Some oxidizing agents are harsher than others. If decomposition is an issue with m-CPBA, consider using a milder system like hydrogen peroxide with a catalytic amount of ammonium molybdate.

Q3: How can I effectively remove the peroxybenzoic acid byproduct from the m-CPBA oxidation?

A3:

  • Washing the organic layer with a saturated solution of sodium thiosulfate followed by a saturated solution of sodium bicarbonate will effectively remove the unreacted m-CPBA and the resulting benzoic acid.

Biological Context: Pyrimidines in Drug Discovery

Substituted pyrimidines are a class of compounds with significant interest in drug discovery due to their diverse biological activities. They are known to act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2][3][4][5]

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase KinaseDomain Kinase Domain Receptor->KinaseDomain Pyrimidine 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine Pyrimidine->KinaseDomain Inhibition ATP ATP ATP->KinaseDomain Substrate Substrate Protein KinaseDomain->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine derivative.

References

Technical Support Center: Overcoming Low Yield in 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical development. Low yields can often be attributed to suboptimal reaction conditions in the two primary synthetic steps: the chlorination of the pyrimidine ring and the subsequent oxidation of the methylthio group. This guide offers detailed protocols and data-driven recommendations to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the chlorination of 5-methyl-2-(methylthio)pyrimidin-4-ol?

A1: Low yields in the chlorination step, typically performed with phosphorus oxychloride (POCl₃), often result from incomplete reaction, formation of side products, or difficult purification. Using a large excess of POCl₃ can lead to environmental concerns and challenging workups. A solvent-free approach with equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures has demonstrated high yields and purity for similar substrates.[1]

Q2: I am observing multiple products in my chlorination reaction. How can I improve selectivity?

A2: The pyrimidine ring possesses multiple sites susceptible to chlorination, which can lead to the formation of undesired byproducts. Careful control over reaction temperature and time is critical for achieving regioselectivity. For 5-methylpyrimidine derivatives, a solvent-free method using equimolar POCl₃ and pyridine as a base at 160°C for 2 hours has been shown to be effective, yielding the desired chlorinated product in high purity.

Q3: My oxidation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine to the sulfone is sluggish and incomplete. What should I do?

A3: Incomplete oxidation is a common issue. Ensure that the meta-chloroperoxybenzoic acid (m-CPBA) used is of sufficient purity, as it is often sold at 70-75% purity. Using 2.2-2.5 equivalents of m-CPBA can help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. If the reaction is slow at lower temperatures, a gradual warming to room temperature may be necessary.[2]

Q4: I am getting the sulfoxide as a major byproduct during the oxidation step. How can I favor the formation of the sulfone?

A4: The formation of the sulfoxide is an intermediate step in the oxidation to the sulfone. To promote the formation of the sulfone, ensure at least two equivalents of the oxidizing agent are used. The reaction temperature also plays a role; gentle heating to around 35°C can favor the formation of the sulfone.[3] Alternatively, using hydrogen peroxide with a catalytic amount of ammonium molybdate tetrahydrate can provide high yields of the sulfone.[4]

Q5: The workup of my m-CPBA oxidation is difficult due to the m-chlorobenzoic acid byproduct. How can I simplify the purification?

A5: The m-chlorobenzoic acid byproduct can be challenging to remove. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃). Washing the organic layer multiple times with a basic solution will help remove the acidic byproduct. If the product is purified by flash column chromatography, the polar m-chlorobenzoic acid is typically well-separated.[2]

Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

This protocol is based on a general method for the chlorination of hydroxypyrimidines.

Materials:

  • 5-methyl-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Toluene

  • Water

  • Heptane

  • Activated Carbon

Procedure:

  • In a reaction vessel, add 5-methyl-2-(methylthio)pyrimidin-4-ol and toluene.

  • Under stirring, add one equivalent of pyridine followed by the slow, dropwise addition of one equivalent of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to 80-110°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to cold water with vigorous stirring.

  • Separate the organic layer. The aqueous layer can be extracted with toluene.

  • Combine the organic layers and treat with activated carbon to remove colored impurities.

  • Filter off the activated carbon and concentrate the filtrate under reduced pressure.

  • To the concentrated residue, add heptane and stir at a low temperature to induce crystallization.

  • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield 4-Chloro-5-methyl-2-(methylthio)pyrimidine.

Step 2: Synthesis of this compound

This protocol is a representative method for the oxidation of a methylthiopyrimidine to a methylsulfonylpyrimidine.

Materials:

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Chloro-5-methyl-2-(methylthio)pyrimidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve m-CPBA (2.2-2.5 equivalents) in DCM.

  • Cool the solution of the starting material to 0°C in an ice bath.

  • Slowly add the m-CPBA solution dropwise to the stirred solution of the pyrimidine derivative.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and stir for 15-20 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Troubleshooting Low Yield in Chlorination

Problem Potential Cause Recommendation Expected Outcome
Low Conversion Insufficient heating or reaction time.Increase reaction temperature to 110°C and monitor by TLC for 2-4 hours.Drive reaction to completion.
Inefficient chlorinating agent.Use a mixture of POCl₃ and PCl₅ (3:1) at reflux.[5]Improved chlorination efficiency.
Byproduct Formation Over-chlorination or side reactions.Use equimolar amounts of POCl₃ and pyridine in a solvent-free reaction at 160°C.[1]Increased selectivity and yield.
Reaction with solvent.Use a non-reactive solvent like toluene or conduct the reaction solvent-free.[6]Minimized solvent-related side products.
Product Loss During Workup Hydrolysis of the chloro-product.Dilute the reaction mixture with an organic solvent (e.g., DCM) before quenching with a weak base like NaHCO₃.[5]Reduced hydrolysis and improved recovery.
Difficult purification.Evaporate excess POCl₃ under reduced pressure before workup.[5]Simplified purification process.

Table 2: Troubleshooting Low Yield in Oxidation

Problem Potential Cause Recommendation Expected Outcome
Incomplete Reaction Insufficient oxidizing agent.Use 2.2-2.5 equivalents of m-CPBA, accounting for its purity.[2]Complete conversion to the sulfone.
Low reaction temperature.Allow the reaction to slowly warm to room temperature or gently heat to ~35°C.[3]Increased reaction rate.
Formation of Sulfoxide Insufficient amount of oxidant.Ensure at least 2 equivalents of m-CPBA are used.[2]Favor formation of the sulfone.
Reaction conditions favor sulfoxide.Switch to H₂O₂ with a catalytic amount of ammonium molybdate.[4]High yield of the sulfone.
Product Degradation Harsh reaction conditions.Maintain a controlled temperature and avoid prolonged reaction times after completion.Minimized product degradation.
Difficult Purification Presence of m-chlorobenzoic acid.Perform multiple washes with saturated aqueous NaHCO₃ during workup.[2]Effective removal of acidic byproduct.

Visualizations

Synthesis_Pathway Start 5-methyl-2-(methylthio)pyrimidin-4-ol Intermediate 4-Chloro-5-methyl-2-(methylthio)pyrimidine Start->Intermediate POCl3, Pyridine Toluene, 80-110°C Final This compound Intermediate->Final m-CPBA (2.2-2.5 eq) DCM, 0°C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Chlorination Start Low Yield in Chlorination Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproducts Byproduct Formation? Start->Byproducts Workup_Loss Loss During Workup? Start->Workup_Loss Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Yes Solvent_Free Use Solvent-Free Method Byproducts->Solvent_Free Yes Evap_POCl3 Evaporate Excess POCl3 Workup_Loss->Evap_POCl3 Yes

Caption: Troubleshooting workflow for the chlorination step.

Troubleshooting_Oxidation Start Low Yield in Oxidation Incomplete_Oxidation Incomplete Oxidation? Start->Incomplete_Oxidation Sulfoxide_Formation Sulfoxide Byproduct? Start->Sulfoxide_Formation Purification_Issues Purification Difficulty? Start->Purification_Issues Increase_mCPBA Increase m-CPBA eq. Incomplete_Oxidation->Increase_mCPBA Yes Optimize_Temp Optimize Temperature Sulfoxide_Formation->Optimize_Temp Yes Base_Wash Thorough Base Wash Purification_Issues->Base_Wash Yes

Caption: Troubleshooting workflow for the oxidation step.

References

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

This technical support guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and maintain the quality of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal long-term storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere.[2] It is also crucial to protect the compound from light.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, this compound is sensitive to both air and moisture.[1] Exposure to moisture can lead to hydrolysis.[3][4] Therefore, it is critical to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to use dry solvents and glassware.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous reactions.

Q4: What are the signs of degradation of this compound?

A4: Physical signs of degradation can include a change in color or the presence of visible impurities. Chemically, degradation can be monitored by techniques such as NMR, HPLC, or LC-MS, which can reveal the appearance of new signals or peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Verify that the compound has been stored at 2-8°C under an inert atmosphere and protected from light.[1][2] When in use, minimize exposure to ambient air and moisture.
Low reactivity in a reaction The compound may have degraded, leading to a lower concentration of the active substance.Check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the compound.
Appearance of unexpected byproducts The compound may be reacting with moisture or other components in the reaction mixture. 2-Sulfonylpyrimidines are known to be susceptible to hydrolysis.[3][4]Ensure all solvents and reagents are anhydrous. Run the reaction under a dry, inert atmosphere.
Compound appears discolored or clumped This could indicate degradation due to exposure to moisture or light.Do not use the compound if its physical appearance has changed. Discard the affected batch and use a fresh one that has been stored properly.

Stability and Storage Data Summary

Parameter Condition Recommendation Reference
Temperature Long-term2-8°C[2]
Atmosphere GeneralInert atmosphere (e.g., Argon, Nitrogen)[2]
Light GeneralProtect from light[1]
Moisture GeneralKeep in a dry, well-ventilated place. Avoid exposure to moisture.[1][1]
Incompatibilities ChemicalAvoid contact with strong oxidizing agents.[1][1]

Experimental Protocols

Protocol: Assessment of Hydrolytic Stability

This protocol provides a general method for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials:

  • This compound
  • Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)
  • Acetonitrile (HPLC grade)
  • Deionized water
  • HPLC system with a C18 column
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.
  • Immediately after preparation (t=0), take a sample from each solution and analyze it by HPLC to determine the initial peak area of the compound.
  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
  • Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation.

3. Data Analysis:

  • Plot the percentage of the remaining compound against time for each pH condition.
  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

logical_relationship Troubleshooting Workflow for Compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage check_handling Review Handling Procedures (Dry Solvents, Inert Atmosphere) start->check_handling test_purity Assess Compound Purity (e.g., HPLC, NMR) check_storage->test_purity Storage OK check_handling->test_purity Handling OK fresh_batch Use a Fresh Batch of Compound test_purity->fresh_batch Purity Compromised modify_protocol Modify Experimental Protocol (Ensure Anhydrous Conditions) test_purity->modify_protocol Purity OK end Problem Resolved fresh_batch->end modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

degradation_pathway Potential Degradation Factors compound 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine degradation_products Degradation Products compound->degradation_products exposed to moisture Moisture/Water (Hydrolysis) moisture->degradation_products air Air/Oxygen (Oxidation) air->degradation_products light Light (Photodegradation) light->degradation_products oxidizing_agents Strong Oxidizing Agents oxidizing_agents->degradation_products

Caption: Factors leading to compound degradation.

References

Technical Support Center: Suzuki Coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most likely causes?

Low or no yield in the Suzuki coupling of this substrate is often attributed to its electron-deficient nature, which makes the C-Cl bond activation challenging. Key factors include:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Ineffective Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or side reactions.

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeboronation) under the reaction conditions.

  • Dehalogenation of the Starting Material: The chloro-pyrimidine can be reduced to the corresponding pyrimidine, a common side reaction with electron-deficient heteroaryl halides.[1]

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.

Q2: What are the most common side reactions to expect, and how can I identify them?

The primary side reactions to monitor are:

  • Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to form an arene. This can be identified by GC/MS or ¹H NMR of the crude reaction mixture, showing the corresponding arene of the boronic acid.

  • Dehalogenation: The this compound is reduced to 5-methyl-2-(methylsulfonyl)pyrimidine. This byproduct can be detected by LC/MS or GC/MS, showing a mass corresponding to the loss of chlorine and gain of hydrogen.

  • Homocoupling: The boronic acid couples with itself to form a biaryl compound. This is often favored in the presence of oxygen.

Q3: Which palladium catalysts and ligands are recommended for this type of electron-deficient substrate?

For challenging Suzuki couplings of heteroaryl chlorides, highly active catalyst systems are generally required. Consider screening the following:

  • Buchwald Ligands: Electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, and RuPhos have shown great success in coupling heteroaryl chlorides.

  • N-Heterocyclic Carbene (NHC) Ligands: These are also powerful ligands for activating C-Cl bonds.

  • Palladium Pre-catalysts: Using pre-formed palladium complexes like PEPPSI-type precatalysts or Buchwald's G2, G3, and G4 palladacycles can lead to more reproducible results.

Q4: How do the methyl and methylsulfonyl substituents on the pyrimidine ring affect the Suzuki coupling reaction?

The substituents on the pyrimidine ring have a significant electronic impact:

  • -SO₂Me (methylsulfonyl): This is a strong electron-withdrawing group, which further deactivates the pyrimidine ring towards oxidative addition, making the C-Cl bond harder to break.

  • -Me (methyl): This is a weak electron-donating group, which may have a minor electronic effect but can influence the steric environment around the reaction center.

Troubleshooting Guides

Problem: Low to No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst System 1. Switch to a more active ligand (e.g., SPhos, XPhos). 2. Use a palladium pre-catalyst (e.g., a Buchwald palladacycle). 3. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Ineffective Base 1. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered and dry.
Low Reaction Temperature 1. Increase the reaction temperature in increments of 10-20 °C. 2. Consider switching to a higher-boiling solvent (e.g., dioxane, toluene). 3. Microwave irradiation can significantly accelerate the reaction.[2]
Inappropriate Solvent 1. Screen a range of solvents such as dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[3] 2. For anhydrous conditions, consider THF or DME.
Problem: Significant Side Product Formation
Side Product Observed Possible Cause Suggested Solution
Dehalogenated Starting Material 1. Slow transmetalation. 2. Presence of a hydride source.1. Use a more active catalyst to accelerate the catalytic cycle. 2. Use a non-protic solvent and a non-hydroxide base.
Protodeboronation of Boronic Acid 1. Presence of water or other proton sources. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and reagents. 2. Use a more stable boronic ester (e.g., pinacol ester). 3. Reduce reaction time by using a more active catalyst or microwave heating.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki coupling of a model substrate, 2,4-dichloropyrimidine, which can provide a starting point for optimizing the reaction of this compound.

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]

Catalyst (mol%)LigandSolventBaseTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-DioxaneK₂CO₃1002471
Pd(dppf)Cl₂ (5)-DioxaneK₂CO₃1002470
Pd₂(dba)₃ (2.5)-DioxaneK₂CO₃10024<5
Pd(OAc)₂ (5)-DioxaneK₂CO₃1002435

Table 2: Base and Solvent Screening for the Suzuki Coupling of a Chloropyrimidine Derivative [3]

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃P(t-Bu)₃KFTHF50Moderate
Pd(PPh₃)₄-K₃PO₄Dioxane80Good
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O100High

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->OxAdd

Diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling Start Low or No Yield Observed Check_Catalyst Is the catalyst system appropriate for an electron-deficient heteroaryl chloride? Start->Check_Catalyst Change_Catalyst Action: Switch to a more active catalyst/ligand system (e.g., Buchwald ligands, NHCs). Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough and anhydrous? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Action: Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Check_Conditions Are the reaction temperature and solvent optimized? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Change_Conditions Action: Increase temperature, screen solvents, or use microwave irradiation. Check_Conditions->Change_Conditions No Check_Side_Reactions Analyze crude mixture for side products (dehalogenation, protodeboronation). Check_Conditions->Check_Side_Reactions Yes Change_Conditions->Check_Side_Reactions Optimize_for_Side_Reactions Action: Use anhydrous conditions, stable boronic esters, or adjust reaction time/temperature. Check_Side_Reactions->Optimize_for_Side_Reactions Present Success Improved Yield Check_Side_Reactions->Success Absent Optimize_for_Side_Reactions->Success

A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities are typically related to the synthetic route, which often involves the oxidation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Potential impurities include:

  • Unreacted Starting Material: 4-Chloro-5-methyl-2-(methylthio)pyrimidine.

  • Incompletely Oxidized Intermediate: 4-Chloro-5-methyl-2-(methylsulfinyl)pyrimidine.

  • Hydrolysis Product: 5-methyl-2-(methylsulfonyl)pyrimidin-4-ol, formed by the hydrolysis of the 4-chloro group.

  • Residual Solvents: Solvents used in the synthesis and workup, such as dichloromethane (DCM), ethyl acetate, or alcohols.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment, particularly for identifying residual solvents. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of the purification.

Q3: What are the primary methods for purifying crude this compound?

A3: The two main techniques for purifying this compound are:

  • Recrystallization: Effective for removing small amounts of impurities, especially if the crude product has relatively high purity.

  • Silica Gel Column Chromatography: A versatile method for separating the desired product from various impurities, particularly when the crude material is of lower purity or contains multiple byproducts.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound.Try a more polar solvent or a solvent mixture. Common solvents for recrystallization of pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.
Compound oils out instead of crystallizing upon cooling. The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to induce crystallization. Ensure the cooling process is slow.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product and impurities (overlapping peaks). The eluent system is not optimal. The column was not packed properly.Perform TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find an optimal eluent for separation. Ensure the column is packed uniformly without any air bubbles.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band on the column. The compound is interacting too strongly with the silica gel. The sample was loaded in a solvent that is too polar.Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Dissolve the crude sample in a minimal amount of a low-polarity solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound with stirring until the solid is just dissolved. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal system should give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be performed isocratically (with a constant eluent composition) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical results that can be expected from the purification of 10 grams of crude this compound with an initial purity of 85%.

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)
Recrystallization85>9870-85
Column Chromatography85>9980-95

Note: These values are illustrative and can vary depending on the specific nature and quantity of the impurities present.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_drying Drying Crude Crude Product Dissolve Dissolve Crude->Dissolve Solvent Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cooling Cooling HotFilter->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFilter Vacuum Filtration Crystallization->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_final Finalization Crude Crude Product TLC TLC Analysis Crude->TLC ColumnPacking Column Packing TLC->ColumnPacking SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Elution SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions SolventRemoval Solvent Removal CombineFractions->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: Workflow for silica gel column chromatography purification.

Technical Support Center: Improving Regioselectivity in Reactions of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective substitution reactions of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. The information is tailored for researchers, chemists, and professionals in drug development to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

In pyrimidine systems with leaving groups at the C2 and C4 positions, the C4 position is generally more reactive towards nucleophilic attack.[1][2] This is attributed to the ability to better delocalize the negative charge in the Meisenheimer intermediate formed during C4 attack.[1] However, for 4-Chloro-2-(methylsulfonyl)pyrimidine derivatives, a dichotomy in regioselectivity is often observed. While amines typically favor substitution at the C4 position, other nucleophiles like alkoxides and formamide anions have been shown to selectively attack the C2 position.[3] The 5-methyl group on your substrate adds steric hindrance around the C4 position, which could further influence this selectivity.

Q2: What are the key factors that influence C4 vs. C2 selectivity?

Several factors critically impact the regioselectivity of substitution reactions on this pyrimidine core:

  • Nature of the Nucleophile: This is one of the most significant factors. Amines, especially under SNAr conditions, often yield mixtures but with a preference for the C4 product.[4] In contrast, alkoxides can show high selectivity for the C2 position, displacing the methylsulfonyl group.[3]

  • Reaction Conditions: The choice of solvent, temperature, and base can dramatically alter the ratio of C4 to C2 substituted products.[5]

  • Catalysis: The use of palladium catalysts, particularly for amination reactions, has been demonstrated to strongly favor the formation of the C4-substituted product, often with excellent selectivity.[4][5]

  • Ring Substituents: The existing 5-methyl group can sterically hinder attack at the C4 position. Other substituents can have electronic effects; electron-donating groups at C6 can favor C2 substitution, while electron-withdrawing groups at C5 enhance the natural preference for C4 attack.[1][5]

Q3: How does the methylsulfonyl group at C2 compare to the chloro group at C4 as a leaving group?

Both the methylsulfonyl group (a sulfone) and the chloro group are excellent leaving groups in nucleophilic aromatic substitution. The methylsulfonyl group is a very strong electron-withdrawing group, which highly activates the position to which it is attached. The ultimate regioselectivity is not just a simple matter of which is a "better" leaving group, but is determined by a complex interplay of electronics, sterics, and specific interactions between the substrate and the nucleophile.[3] For instance, it is hypothesized that alkoxides are directed to the C2 position through hydrogen bonding with the methyl hydrogens of the sulfonyl group.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction is unselective and yields a difficult-to-separate mixture of C4 and C2 isomers.

This is a common challenge, especially in SNAr aminations where C4/C2 ratios of 1:1 to 4:1 are frequently observed.[4]

Troubleshooting Strategy Workflow

G start Mixture of C4/C2 Isomers Observed q1 Is the reaction an amination? start->q1 sol1 Implement a Palladium-Catalyzed Protocol (e.g., Pd(OAc)2/dppb with LiHMDS). This strongly favors C4 substitution (>30:1). q1->sol1  Yes q2 Optimize S(N)Ar Conditions q1->q2 No / Other Nucleophile end Improved Selectivity sol1->end sol2 Systematically screen solvent, base, and temperature. Lower temperatures may improve selectivity. q2->sol2 sol3 Modify the Nucleophile. Consider steric bulk and nucleophilicity. q2->sol3 sol2->end sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem: I want to selectively synthesize the C2-substituted product.

Standard conditions often favor C4 substitution. Achieving C2 selectivity requires a specific strategy.

Strategic Decision Guide

G start Desired Product? c4_path Target C4 Substitution (Displace -Cl) start->c4_path C4-Isomer c2_path Target C2 Substitution (Displace -SO2Me) start->c2_path C2-Isomer c4_sol1 Use Amine Nucleophile + Pd Catalyst (e.g., Pd(OAc)2/dppb) c4_path->c4_sol1 High Selectivity c4_sol2 Use Amine Nucleophile (S(N)Ar) (Expect potential mixture) c4_path->c4_sol2 Moderate Selectivity c2_sol1 Use Alkoxide Nucleophile (e.g., NaOMe, NaOEt) at low temp (-78 °C). c2_path->c2_sol1 c2_sol2 Use Formamide Anion Nucleophile. c2_path->c2_sol2

Caption: Strategic guide for targeting C4 vs. C2 substitution.

Problem: The reaction has low or no conversion.

Possible Causes & Solutions:

  • Insufficiently Reactive Nucleophile: The combination of the pyrimidine core and your specific nucleophile may not be reactive enough under the chosen conditions.

    • Solution: Increase the reaction temperature incrementally. Consider using a stronger, non-nucleophilic base or switching to a solvent that better facilitates the reaction.

  • Steric Hindrance: The 5-methyl group, combined with a bulky nucleophile, may be preventing a close enough approach to the C4 position.

    • Solution: If possible, modify the nucleophile to be less sterically demanding. Alternatively, targeting the less-hindered C2 position with an appropriate nucleophile (like an alkoxide) may be a more viable strategy.

  • Deactivated Substrate or Reagents: Ensure the starting material and reagents are pure and the solvents are anhydrous, especially for catalyzed reactions.

Data Presentation

Table 1: Influence of Reaction Type on Regioselectivity of Aminations with Secondary Amines

Reaction TypeCatalyst/ConditionsBaseC4:C2 RatioReference
SNArNoneK₂CO₃ or i-Pr₂NEt2:1 to 4:1[4]
Pd-CatalyzedPd(OAc)₂/dppb or Complex 6 LiHMDS>30:1[4]

Table 2: General Regioselectivity Trends by Nucleophile Class

Nucleophile ClassPrimary Site of AttackTypical ConditionsNotesReference
AminesC4SNAr or Pd-catalyzedPd-catalysis significantly boosts C4 selectivity.[3][4]
Alkoxides (e.g., RO⁻)C2Low Temperature (-78 °C)High selectivity for displacing the methylsulfonyl group.[3]
Formamide AnionsC2N/AHigh selectivity for displacing the methylsulfonyl group.[3]

Key Experimental Protocols

Protocol 1: General Procedure for High C4-Selectivity Pd-Catalyzed Amination (Adapted from literature for 2,4-dichloropyrimidines)[4]

  • Catalyst Preparation: In a dry, inert-atmosphere glovebox or flask, add Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and 1,4-Bis(diphenylphosphino)butane (dppb, 1-2 mol%).

  • Reagent Setup: In a separate dry flask under inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Nucleophile Preparation: In another dry flask, pre-mix the secondary amine (1.1-1.2 eq) with Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1-1.2 eq).

  • Reaction Execution: Cool the substrate solution to -20 °C. Slowly add the pre-mixed amine/base solution to the solution of the pyrimidine and catalyst. Critical: This order of addition is often key to high selectivity.

  • Monitoring: Stir the reaction mixture at -20 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Exploratory Procedure for C2-Selective Substitution with an Alkoxide (Adapted from findings on 2-MeSO₂-4-chloropyrimidine)[3]

  • Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Reaction Execution: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of the desired sodium alkoxide (e.g., sodium methoxide, 1.1 eq, as a solution in methanol or THF) dropwise.

  • Monitoring: Stir the reaction at -78 °C. The reaction is often rapid. Monitor by TLC or LC-MS for the consumption of starting material.

  • Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

SNAr Reaction Pathway Visualization

G cluster_c4 Path A: C4 Attack (Generally Favored) cluster_c2 Path B: C2 Attack (Favored by Alkoxides) a1 Substrate + Nucleophile (Nu⁻) a2 Meisenheimer Intermediate (C4) Negative charge delocalized over N1 and N3 a1->a2 a3 C4-Substituted Product (Loss of Cl⁻) a2->a3 b1 Substrate + Nucleophile (Nu⁻) b2 Meisenheimer Intermediate (C2) Negative charge delocalized over N1 and N3 b1->b2 b3 C2-Substituted Product (Loss of MeSO₂⁻) b2->b3

Caption: SNAr intermediates for C4 vs. C2 attack.

References

Technical Support Center: Reaction Monitoring for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for this compound and how can I monitor them?

A1: this compound is an electron-deficient pyrimidine ring substituted with two good leaving groups: a chlorine atom and a methylsulfonyl group. This structure makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Common nucleophiles used in reactions with this substrate include amines, alcohols, and thiols.

The progress of these reactions can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique ideal for observing the disappearance of the starting material and the appearance of the product(s). It is particularly useful when there is a significant polarity difference between the reactants and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful analytical technique that provides both separation (LC) and mass identification (MS) of the components in a reaction mixture. It is highly sensitive and specific, allowing for the confirmation of product formation and the identification of byproducts.

Q2: I am not sure which analytical technique, TLC or LC-MS, is more suitable for my reaction. How do I choose?

A2: The choice between TLC and LC-MS depends on the specific requirements of your analysis.

  • Choose TLC for:

    • Rapid, real-time qualitative monitoring of reaction progress.

    • Initial screening of reaction conditions (e.g., solvent, temperature).

    • When you have a significant polarity difference between your starting material and product.

    • Cost-effective analysis.

  • Choose LC-MS for:

    • Quantitative analysis of reaction conversion and product purity.

    • When starting materials and products have very similar polarities and are difficult to separate by TLC.

    • Confirmation of product identity through molecular weight determination.

    • Identification of unknown byproducts or intermediates.

    • High sensitivity is required to detect trace components.

Often, a combination of both techniques is employed. TLC is used for quick checks during the reaction, and LC-MS is used for detailed analysis of key time points and the final product mixture.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

A common application is the reaction of this compound with a nucleophile, for instance, aniline.

Scenario: Monitoring the reaction of this compound with aniline to form N-(5-methyl-2-(methylsulfonyl)phenyl)-4-aminopyrimidine.

CompoundMolecular Weight ( g/mol )Polarity (Expected)Typical Rf (3:1 Hexane:EtOAc)
This compound206.65Less Polar~ 0.6
Aniline93.13Intermediate~ 0.4
Product263.32More Polar~ 0.3

Q3: My TLC spots are streaking. What is the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.[1]

  • Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjust the polarity of the solvent system.[1][2]

  • Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.[1]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can help.[1]

Q4: I see a spot for my product, but the starting material spot is still present on the TLC, even after a long reaction time. What should I do?

A4: This indicates an incomplete reaction. Possible causes and solutions include:

  • Insufficient Reagent: One of the reagents may be limiting. Consider adding more of the excess reagent.

  • Low Reaction Temperature: The reaction may require more energy to proceed to completion. Cautiously increase the reaction temperature while monitoring for byproduct formation.

  • Catalyst Deactivation: If the reaction is catalyzed, the catalyst may have lost its activity.

  • Equilibrium: The reaction may have reached equilibrium.

Q5: I see multiple spots on my TLC plate besides the starting material and the expected product. What do they represent?

A5: Unexpected spots can be byproducts, isomers, or impurities from the starting materials.[1] To identify them, consider the following:

  • Run reference spots: Spot your starting materials individually alongside the reaction mixture to confirm their identity.

  • Co-spot: Mix a small amount of the starting material with the reaction mixture and spot it. If you see two distinct spots, your starting material is still present.

  • LC-MS Analysis: If the identity of the spots is crucial, an LC-MS analysis of the reaction mixture can provide molecular weight information for each component.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Scenario: Monitoring the same reaction as above by LC-MS.

CompoundMolecular FormulaExpected [M+H]+ (m/z)
This compoundC6H7ClN2O2S207.0
ProductC12H13N3O2S264.1

Q6: I don't see the peak for my expected product in the LC-MS chromatogram.

A6: Several factors could lead to the absence of a product peak:

  • No Reaction: The reaction may not have occurred. Re-check your reaction setup, reagents, and conditions.

  • Ionization Issues: The product may not be ionizing efficiently under the chosen MS conditions. Try switching the ionization mode (e.g., from positive to negative) or adjusting the mobile phase additives (e.g., adding formic acid for positive mode or ammonium hydroxide for negative mode).

  • Signal Suppression: Other components in the reaction mixture (matrix effects) could be suppressing the ionization of your product.[3] Dilute your sample or try a more effective sample cleanup before injection.

  • Incorrect m/z Value: Double-check the calculated molecular weight and the expected m/z value for your product.

Q7: The peaks in my chromatogram are broad or splitting.

A7: Poor peak shape can be due to several reasons:

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Dilute your sample and reinject.

  • Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan. Try flushing the column or replacing it.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for your analytes. Adjust the mobile phase composition or gradient.

  • Secondary Interactions: Your analyte might be interacting with active sites on the stationary phase. Adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can sometimes help.

Q8: I see many unexpected peaks in my LC-MS data. How can I identify them?

A8: Unexpected peaks can arise from impurities, byproducts, or contaminants.[1]

  • Check the Mass Spectra: Analyze the mass spectrum of each unexpected peak to determine its molecular weight. This can provide clues about its identity (e.g., unreacted starting materials, solvent adducts, or common contaminants).

  • Run a Blank: Inject a sample of your solvent to check for system contamination.[1]

  • Analyze Starting Materials: Run an LC-MS of your starting materials to check for impurities.[1]

  • Consider Side Reactions: Based on the reaction mechanism, consider possible side reactions that could lead to the observed byproducts.

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.[1]

  • Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line. Also, spot the starting material and a co-spot (a mixture of starting material and reaction mixture) for comparison.[1]

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[1]

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).[1]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[1]

Protocol 2: General Procedure for Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase solvent (e.g., 1 µL of reaction mixture in 1 mL of 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: A suitable mass range to include the expected m/z of the starting material and product (e.g., m/z 100-500).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Visualizations

experimental_workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis cluster_decision Decision cluster_outcome Outcome start Start Reaction (4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine + Nucleophile) tlc_sample Take Aliquot for TLC start->tlc_sample lcms_sample Take Aliquot for LC-MS start->lcms_sample tlc_run Run TLC tlc_sample->tlc_run tlc_visualize Visualize Plate tlc_run->tlc_visualize tlc_analyze Analyze Rf Values tlc_visualize->tlc_analyze is_complete Reaction Complete? tlc_analyze->is_complete lcms_prepare Prepare Sample lcms_sample->lcms_prepare lcms_run Run LC-MS lcms_prepare->lcms_run lcms_analyze Analyze Chromatogram and Mass Spectra lcms_run->lcms_analyze lcms_analyze->is_complete workup Work-up and Purification is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->start

Caption: Workflow for reaction monitoring using TLC and LC-MS.

troubleshooting_workflow cluster_problem_type Identify Problem Area cluster_tlc_issues TLC Troubleshooting cluster_lcms_issues LC-MS Troubleshooting cluster_solutions Potential Solutions start Problem Encountered During Reaction Monitoring is_tlc TLC Issue? start->is_tlc streaking Streaking Spots is_tlc->streaking Yes poor_separation Poor Separation (Similar Rf) is_tlc->poor_separation Yes no_spots No Spots Visible is_tlc->no_spots Yes no_product_peak No Product Peak is_tlc->no_product_peak No bad_peak_shape Broad/Splitting Peaks is_tlc->bad_peak_shape No unexpected_peaks Unexpected Peaks is_tlc->unexpected_peaks No solution_streaking Dilute Sample Adjust Solvent Polarity streaking->solution_streaking solution_separation Change Solvent System poor_separation->solution_separation solution_no_spots Concentrate Sample Use Stain no_spots->solution_no_spots solution_no_peak Check Ionization Check for Signal Suppression no_product_peak->solution_no_peak solution_peak_shape Dilute Sample Check Column Health bad_peak_shape->solution_peak_shape solution_unexpected Run Blank Analyze Mass Spectra unexpected_peaks->solution_unexpected

Caption: Troubleshooting guide for TLC and LC-MS analysis.

References

Handling and safety precautions for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 325780-94-7). Please note that detailed hazard information for this specific compound is limited. Therefore, handling and safety precautions should be based on general best practices for handling potentially hazardous laboratory chemicals and information available for structurally similar compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the known hazards of this compound?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Given the potential for irritation, the following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Wear a lab coat to prevent skin contact.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

Q5: What is the appropriate first aid response for inhalation or ingestion?

A5:

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.[1] If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q6: How should I handle a small spill of this compound?

A6: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste. Clean the spill area with a suitable solvent, followed by soap and water.

Q7: What is the correct procedure for disposing of waste containing this chemical?

A7: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Quantitative Data

PropertyValueSource
CAS Number 325780-94-7[1]
Molecular Formula C6H7ClN2O2S[1]
Molecular Weight 206.65 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
GHS Hazard Statements Data not available

Experimental Protocols

As specific experimental protocols for this compound are not publicly available, the following are general best-practice guidelines for handling chemical reagents in a laboratory setting.

General Handling Procedure:

  • Preparation: Before starting any experiment, ensure you have read and understood the available safety information. Work in a designated area, such as a chemical fume hood.

  • Personal Protective Equipment: Equip yourself with the appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves.

  • Weighing and Transfer: When weighing the solid compound, do so in a location that minimizes the potential for dust to become airborne. Use a spatula for transfers.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to ensure it dissolves properly.

  • Reaction: Carry out reactions in appropriate glassware and monitor for any signs of unexpected reactions.

  • Post-Experiment: Clean all glassware and the work area thoroughly after use.

  • Waste Disposal: Dispose of all chemical waste, including unused reagents and contaminated materials, according to your institution's hazardous waste disposal procedures.

Visualizations

ChemicalSpillWorkflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Chemical Spill Occurs assess Assess Severity (Minor or Major) spill->assess alert_area Alert Personnel in Immediate Area assess->alert_area Minor evacuate Evacuate the Area assess->evacuate Major ppe Don Appropriate PPE alert_area->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose emergency Contact Emergency Services (e.g., EHS, Fire Dept.) evacuate->emergency isolate Isolate the Area (Close Doors, Restrict Access) emergency->isolate await_response Await Arrival of Trained Responders isolate->await_response

Caption: Workflow for responding to a chemical spill.

References

Validation & Comparative

¹H NMR Analysis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectral characteristics of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this report presents a predicted spectrum based on established principles of NMR spectroscopy and substituent effects on the pyrimidine ring. For comparative purposes, experimental data for the structurally related analog, 4-(4-chlorophenyl)-5-methylpyrimidine, is included.

Predicted and Experimental ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for the analogous compound, 4-(4-chlorophenyl)-5-methylpyrimidine.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)MultiplicityIntegration
This compound (Predicted)H-6~8.9 - 9.1Singlet (s)1H
-SO₂CH₃~3.4 - 3.6Singlet (s)3H
-CH₃~2.5 - 2.7Singlet (s)3H
4-(4-chlorophenyl)-5-methylpyrimidine (Experimental)[1]H-29.13Singlet (s)1H
H-68.65Singlet (s)1H
-C₆H₄- (ortho to Cl)7.60-7.58Doublet (d)2H
-C₆H₄- (meta to Cl)7.49-7.47Doublet (d)2H
-CH₃2.40Singlet (s)3H

Prediction Rationale for this compound

The predicted chemical shifts for this compound are based on the following analysis of substituent effects on the pyrimidine ring:

  • H-6 Proton: The pyrimidine ring is an electron-deficient system, which generally results in downfield chemical shifts for its protons. The presence of two strongly electron-withdrawing groups, the chloro group at position 4 and the methylsulfonyl group at position 2, is expected to significantly deshield the remaining proton at position 6. Protons on pyrimidine rings typically appear in the range of 8.5 - 9.3 ppm.[2] The cumulative deshielding effect of the chloro and methylsulfonyl groups is predicted to push the chemical shift of the H-6 proton to the lower end of this range, estimated to be around 8.9 - 9.1 ppm.

  • Methylsulfonyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group is in a highly electron-withdrawing environment. This deshielding effect typically results in a chemical shift in the range of 3.0 - 3.5 ppm. Given the attachment to the electron-deficient pyrimidine ring, a further downfield shift is anticipated, leading to a predicted range of 3.4 - 3.6 ppm.

  • Methyl Protons (-CH₃): The methyl group at position 5 is attached to an sp²-hybridized carbon of the pyrimidine ring. Generally, methyl groups on aromatic rings appear between 2.3 and 2.8 ppm.[2] The electron-withdrawing nature of the adjacent chloro and the overall electron deficiency of the ring will likely place this signal in the mid-to-upper part of this range, estimated at 2.5 - 2.7 ppm.

Experimental Protocol for ¹H NMR Analysis of Pyrimidine Derivatives

The following is a general protocol for acquiring high-quality ¹H NMR spectra of pyrimidine derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrimidine compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectra can be recorded on a 300, 400, or 500 MHz NMR spectrometer.[4][5]

  • The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

  • A standard proton pulse sequence is typically used.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, commonly ranging from 8 to 64 scans.

  • The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm for pyrimidine derivatives.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts (δ) are referenced to the internal standard (TMS at 0 ppm).

  • The signals are integrated to determine the relative number of protons.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are determined.

Visualizations

The following diagrams illustrate the chemical structure and the predicted proton environments of this compound, as well as the experimental workflow for its ¹H NMR analysis.

G Structure of this compound cluster_0 N1 N C2 C N1->C2 N3 N C2->N3 S S C2->S C4 C N3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C_Me_ring CH₃ C5->C_Me_ring C6->N1 H6 H C6->H6 O1 O S->O1 O2 O S->O2 C_Me_sulfonyl CH₃ S->C_Me_sulfonyl

Caption: Chemical structure with predicted proton environments.

G ¹H NMR Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent + TMS) NMR_Acquisition NMR Data Acquisition (300-500 MHz Spectrometer) Sample_Prep->NMR_Acquisition Insert sample Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Generate FID Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Generate Spectrum Comparison Comparison with Analogs Spectral_Analysis->Comparison

Caption: General workflow for ¹H NMR analysis.

References

Comparing reactivity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with other pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with other pyrimidine derivatives. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile building block in the context of drug discovery and development.

Introduction

This compound is a highly activated heterocyclic compound frequently employed in medicinal chemistry. Its reactivity is governed by the presence of two key electron-withdrawing groups—a chloro substituent at the 4-position and a methylsulfonyl group at the 2-position—as well as a methyl group at the 5-position. These features make the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a vast array of biologically active molecules. Understanding the relative reactivity of the leaving groups and the influence of the substitution pattern is crucial for predicting reaction outcomes and developing efficient synthetic strategies.

Comparative Reactivity of Leaving Groups

The reactivity of substituted pyrimidines in SNAr reactions is significantly influenced by the nature of the leaving group. The methylsulfonyl group (-SO2Me) is an excellent leaving group due to its strong electron-withdrawing nature and the stability of the resulting sulfinate anion. In comparison to other common leaving groups on the pyrimidine ring, such as chloro (-Cl) and methylthio (-SMe), the methylsulfonyl group demonstrates superior reactivity.

A comprehensive study on 2-sulfonylpyrimidines has shown that they react rapidly with cysteine, highlighting the sulfonyl group as a superior leaving group compared to chloro and methylthio moieties, which were found to be far less reactive or completely unreactive under the same conditions.[1][2] Substitution at the 5-position of 2-sulfonylpyrimidines has been identified as having the most significant impact on their reactivity.[1][2]

Table 1: Comparison of Leaving Group Reactivity in 2-Substituted Pyrimidines

Leaving GroupRelative ReactivityRemarks
-SO2Me (Methylsulfonyl)Very HighExcellent leaving group, highly activating the ring for SNAr.
-Cl (Chloro)Moderate to HighGood leaving group, but generally less reactive than -SO2Me.
-SMe (Methylthio)LowPoor leaving group, often requiring oxidation to the sulfone for displacement.

Chemoselectivity: C2 vs. C4 Reactivity

In this compound, nucleophilic attack can potentially occur at either the C2 or C4 position, leading to the displacement of the methylsulfonyl or chloro group, respectively. The regioselectivity of this reaction is highly dependent on the nature of the incoming nucleophile.

Studies on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine have provided valuable insights into this chemoselectivity. It has been demonstrated that sterically and electronically unbiased primary aliphatic amines selectively displace the sulfone group at the C2 position. In contrast, anilines and secondary aliphatic amines tend to selectively displace the chloride group at the C4 (or C6) position. This differential reactivity allows for the sequential functionalization of the pyrimidine ring.

Table 2: Nucleophile-Dependent Regioselectivity in Reactions with 2-(Methylsulfonyl)-4-chloropyrimidines

Nucleophile TypePredominant Position of AttackDisplaced Group
Primary Aliphatic AminesC2-SO2Me
Secondary Aliphatic AminesC4-Cl
Anilines (Aromatic Amines)C4-Cl

The methyl group at the C5 position in this compound is expected to exert a modest electronic and steric influence on the reactivity at the adjacent C4 position.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a typical procedure for the selective displacement of the methylsulfonyl group from this compound using a primary aliphatic amine.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To the stirred solution, add the primary aliphatic amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine in anhydrous DMF under inert atmosphere add_amine Add primary aliphatic amine (1.1 eq) start->add_amine stir Stir at room temperature add_amine->stir monitor Monitor reaction by TLC/LC-MS stir->monitor precipitate Pour into ice-water monitor->precipitate filter Collect product by filtration precipitate->filter dry Dry under vacuum filter->dry purify Purify by recrystallization or column chromatography dry->purify G cluster_pathway Kinase Signaling Pathway cluster_inhibition Covalent Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Covalent_Complex Kinase-Inhibitor Covalent Complex Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine Inhibitor->Kinase Covalent Bonding Blocked Signaling Blocked Covalent_Complex->Blocked

References

A Comparative Guide to Alternative Reagents for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of complex molecules is paramount. The 2,4-disubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly effective reagent for building these scaffolds, prized for its two distinct leaving groups that allow for sequential and regioselective nucleophilic aromatic substitution (SNAr). The highly activated methylsulfonyl group at the C2 position and the chloro group at the C4 position offer a reliable platform for introducing diverse functionalities. However, the pursuit of alternative synthetic strategies is driven by the need for reagents with different reactivity profiles, improved atom economy, or simplified synthetic access.

This guide provides an objective comparison of viable alternatives to this compound, with a focus on their performance in nucleophilic substitution reactions. The comparison is supported by experimental data and detailed protocols sourced from the scientific literature.

Key Alternative Reagents

The primary alternatives to this compound fall into two main categories: those with a different leaving group at the C2 position and those with two chloro leaving groups.

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine : This is the direct precursor to the title compound. The methylthio group is less reactive as a leaving group than the methylsulfonyl group. This reagent is advantageous when a milder reaction is desired at the C4 position without affecting the C2 position. The methylthio group can be subsequently oxidized to the more reactive methylsulfonyl group, providing a strategic two-step activation.

  • 2,4-Dichloro-5-methylpyrimidine : This reagent offers two chloro leaving groups. In nucleophilic aromatic substitution reactions, the C4 position is generally more reactive than the C2 position, allowing for regioselective substitution.[1] This provides a versatile platform for the stepwise introduction of two different nucleophiles.

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in representative nucleophilic substitution reactions. The data is compiled from various sources to illustrate typical yields and reaction conditions.

Table 1: Comparison of Reagents in the Synthesis of C4-Substituted Pyrimidines

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4,6-Dichloro-2-(methylsulfonyl)pyrimidinetert-Butyl (S)-3-aminopyrrolidine-1-carboxylate(S)-tert-Butyl 3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylateTriethylamine, THF, -70 °C to room temperature, 6 h56[2]
2-Amino-4,6-dichloropyrimidine3-ChloroanilineN-(3-chlorophenyl)-2-amino-6-chloropyrimidin-4-amineTriethylamine, solvent-free, 80-90 °C, 12 h78[3]
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxide4-Chloro-6-ethoxy-2-(methylthio)pyrimidineEthanol, ~20 °C, 2 h89[4][5]
2-Amino-4-chloropyrimidine4-Methylpiperazine4-(4-Methylpiperazin-1-yl)pyrimidin-2-amineTriethylamine, propanol, microwave, 120-140 °C, 15-30 min-[6][7]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate[2]
  • Reagents : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, triethylamine, tetrahydrofuran (THF), brine.

  • Procedure : To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (20 g, 88.1 mmol) and triethylamine (25.5 mL, 176.2 mmol) in THF (200 mL) at -70 °C, tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (20 g, 105.7 mmol) was added dropwise over 1 hour. The reaction mixture was warmed to room temperature and stirred for 6 hours. The reaction was then quenched with brine (100 mL). The product was isolated to yield 56% of the desired compound.

Protocol 2: Synthesis of N-(3-chlorophenyl)-2-amino-6-chloropyrimidin-4-amine[3]
  • Reagents : 2-Amino-4,6-dichloropyrimidine, 3-chloroaniline, triethylamine, distilled water, ethanol.

  • Procedure : Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol) and 3-chloroaniline (3 mmol) were mixed with triethylamine (6 mmol) under solvent-free conditions. The mixture was heated at 80–90 °C for 12 hours. The reaction progress was monitored by TLC. Upon completion, distilled water was added to the reaction mixture, and the resulting precipitate was filtered and crystallized from ethanol to give the product in 78% yield.

Protocol 3: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[4][5]
  • Reagents : 4,6-Dichloro-2-(methylthio)pyrimidine, sodium ethoxide in ethanol, dichloromethane (DCM), saturated aqueous sodium bicarbonate.

  • Procedure : To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C, a freshly prepared solution of sodium ethoxide (0.28 mL, 0.28 mmol, 1 M in EtOH) was added dropwise. The mixture was stirred at this temperature for 2 hours until the starting material was consumed (monitored by TLC). DCM (10 mL) and saturated aqueous sodium bicarbonate (10 mL) were added, and the mixture was extracted. The organic phases were combined, dried, and evaporated to yield the product as colorless needles (46.6 mg, 89%).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.

G start start intermediate intermediate alternative alternative product product A 4-Chloro-5-methyl-2-(methylthio)pyrimidine B This compound A->B Oxidation C C4-Substituted Product B->C SNAr at C4 (Nucleophile 1) D 2,4-Dichloro-5-methylpyrimidine E 2-Chloro-4-(substituted)-5-methylpyrimidine D->E Regioselective SNAr at C4 (Nucleophile 1) F 2,4-Disubstituted-5-methylpyrimidine E->F SNAr at C2 (Nucleophile 2)

Caption: Synthetic pathways using the target reagent and an alternative.

G cluster_0 Reagent Properties cluster_1 Reactivity Characteristics reagent reagent alternative alternative feature feature A This compound D High reactivity at C2 and C4 A->D B 4-Chloro-5-methyl-2-(methylthio)pyrimidine E Milder reactivity at C2 (pre-oxidation) B->E C 2,4-Dichloro-5-methylpyrimidine F Regioselective reactivity (C4 > C2) C->F

Caption: Comparison of reagent reactivity profiles.

Conclusion

The choice of reagent for the synthesis of 2,4-disubstituted pyrimidines depends on the specific synthetic strategy and desired outcome. This compound remains a powerful tool for sequential nucleophilic substitutions due to its well-differentiated leaving groups. However, its alternatives offer distinct advantages. 4-Chloro-5-methyl-2-(methylthio)pyrimidine provides a "masked" reactivity at the C2 position, which can be beneficial for multi-step syntheses. 2,4-Dichloro-5-methylpyrimidine offers a cost-effective and direct route for the regioselective introduction of two different nucleophiles. By understanding the comparative performance and reactivity of these reagents, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to the X-ray Crystal Structures of Pyrimidine Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structures of two diaminopyrimidine sulfonate derivatives: 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (Compound A) and 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate (Compound B). The analysis is based on experimental data from single-crystal X-ray diffraction studies, offering objective insights into their molecular geometries and intermolecular interactions.

Data Presentation

The crystallographic data for Compounds A and B are summarized in the tables below for a clear and concise comparison.

Table 1: Crystal Data and Structure Refinement
ParameterCompound ACompound B
CCDC Number19953641995365
Chemical FormulaC₁₄H₁₂N₄O₃SC₁₁H₁₂N₄O₃S
Molecular Weight (g/cm³)316.34280.31
Crystal SystemMonoclinicMonoclinic
Space GroupP2/cP2/c
a (Å)15.195(5)15.011(5)
b (Å)7.925(5)7.953(5)
c (Å)12.029(5)11.029(5)
α (°)9090
β (°)102.289(8)104.610(6)
γ (°)9090
Volume (ų)1413.4(5)1270.0(4)
Z44
Temperature (K)296(2)296(2)
Radiation (λ, Å)MoKα (0.71073)MoKα (0.71073)
Rint0.0570.059
Final R indices [I > 2σ(I)]R1 = 0.055, wR2 = 0.139R1 = 0.055, wR2 = 0.147
Goodness-of-fit on F²1.021.05
Table 2: Selected Bond Lengths (Å)
BondCompound ACompound B
S(1)-O(1)1.442(2)1.440(2)
S(1)-O(2)1.443(2)1.446(2)
S(1)-O(3)1.579(2)1.581(2)
S(1)-C(5)1.768(2)1.760(2)
N(1)-C(1)1.340(3)1.344(3)
N(1)-C(4)1.350(3)1.348(3)
N(2)-C(1)1.332(3)1.331(3)
N(3)-C(2)1.334(3)1.336(3)
O(3)-C(1)1.332(3)1.328(3)
Table 3: Selected Bond Angles (°)
AngleCompound ACompound B
O(1)-S(1)-O(2)118.91(12)118.98(12)
O(1)-S(1)-O(3)108.00(11)108.17(11)
O(2)-S(1)-O(3)107.56(11)107.38(11)
O(1)-S(1)-C(5)108.62(12)108.76(12)
O(2)-S(1)-C(5)108.81(12)108.78(12)
O(3)-S(1)-C(5)103.20(11)103.11(11)
C(1)-N(1)-C(4)116.3(2)116.1(2)
C(1)-O(3)-S(1)118.53(16)118.91(16)

Experimental Protocols

The structures of both compounds were established using single-crystal X-ray diffraction techniques.

Synthesis: The heterocyclic compounds 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (A) and 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate (B) were synthesized and their structures were determined.[1][2]

X-ray Crystallography: Single-crystal X-ray diffraction data for both compounds were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The crystallographic details are deposited at the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1995364 for Compound A and 1995365 for Compound B.[1]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the X-ray crystal structures of the pyrimidine sulfonate derivatives.

G A Compound Selection (Pyrimidine Sulfonate Derivatives) B Single-Crystal X-ray Diffraction Data Collection A->B C Structure Solution and Refinement B->C D Data Extraction (Bond Lengths, Angles, etc.) C->D E Comparative Analysis of Molecular Geometry D->E F Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) D->F G Publication of Comparison Guide E->G F->G

Caption: Workflow for Comparative Crystallographic Analysis.

References

Comparative Biological Activity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides an objective comparison of the biological activity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and its analogs, with a focus on their anticancer properties. The information herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development programs.

The strategic placement of substituents on the pyrimidine ring significantly influences the biological activity of the resulting compounds. The 4-chloro, 5-methyl, and 2-(methylsulfonyl) groups on the pyrimidine core are key pharmacophoric features that have been explored for their potential as anticancer agents. This guide will delve into the cytotoxic effects of analogs of this core structure, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Comparative Anticancer Activity

The in vitro cytotoxic activity of pyrimidine analogs is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of various analogs of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives

CompoundLeukemia (SR)Melanoma (SK-MEL-5)CNS Cancer (SF-539)Ovarian Cancer (OVCAR-3)Ovarian Cancer (OVCAR-4)Breast Cancer (MDA-MB-231/ACTT)Renal Cancer (A498)
3l 0.3-0.9 µM0.3-0.9 µM0.3-0.9 µM0.3-0.9 µM0.3-0.9 µM0.3-0.9 µM-
8 ------< 0.01 µM

Data sourced from a study on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, which are structurally related to the core topic.[1]

Table 2: Cytotoxic Activity of N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines

Cell LineIC50 Range (µM)
Breast Cancer (MCF-7)2.5 - 5
Colon Cancer (HCT-116)2.5 - 5
Cervical Cancer (HeLa)5 - 17

These compounds, containing the 4-chloro-5-methylbenzenesulfonyl moiety, demonstrate significant activity against various cancer cell lines.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for the MTT Cytotoxicity Assay:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compounds at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Potential Signaling Pathways

While the precise mechanisms of action for many this compound analogs are still under investigation, pyrimidine derivatives are known to exert their anticancer effects through various signaling pathways. A common mechanism is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PyrimidineAnalog Pyrimidine Analog PyrimidineAnalog->RTK PyrimidineAnalog->PI3K

Caption: A simplified diagram illustrating the potential inhibition of receptor tyrosine kinase (RTK) and PI3K signaling pathways by pyrimidine analogs, leading to reduced cell proliferation and survival.

Another potential mechanism for pyrimidine derivatives is the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and chromosome segregation. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

Topoisomerase_Inhibition cluster_nucleus Nucleus DNA DNA Double Helix TopoII Topoisomerase IIα DNA->TopoII binds to TopoII->DNA creates transient breaks DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks stabilized cleavage complex Apoptosis Apoptosis DNA_breaks->Apoptosis PyrimidineAnalog Pyrimidine Analog PyrimidineAnalog->TopoII inhibits

Caption: A diagram showing the proposed mechanism of action where pyrimidine analogs inhibit Topoisomerase IIα, leading to DNA damage and apoptosis.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel anticancer agents. The presented data indicates that structural modifications to this core can lead to potent cytotoxic activity against a range of cancer cell lines. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design and optimization of these compounds for clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

A Researcher's Guide to Spectroscopic Purity Confirmation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step. This guide provides a comparative framework for the spectroscopic confirmation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in various synthetic pathways. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), one can effectively identify and differentiate the target compound from potential impurities.

A common impurity in the synthesis of this compound is the unoxidized precursor, 4-Chloro-5-methyl-2-(methylthio)pyrimidine. The distinct spectroscopic signatures of the sulfonyl (-SO₂CH₃) and methylthio (-SCH₃) groups provide a clear basis for purity assessment. This guide outlines the expected spectroscopic data for both the target compound and this key impurity, along with standardized experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for this compound and the common impurity, 4-Chloro-5-methyl-2-(methylthio)pyrimidine. These values serve as a benchmark for purity analysis.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Compound Analysis Chemical Shift (δ, ppm) Notes
This compound ¹H NMR~8.8 (s, 1H, Ar-H)~3.4 (s, 3H, -SO₂CH₃)~2.4 (s, 3H, Ar-CH₃)The downfield shift of the methyl group attached to the sulfonyl group is characteristic.
¹³C NMR~170 (Ar-C-Cl)~165 (Ar-C-SO₂)~160 (Ar-C-H)~125 (Ar-C-CH₃)~40 (-SO₂CH₃)~15 (Ar-CH₃)The chemical shifts are estimations based on substituent effects on the pyrimidine ring.
4-Chloro-5-methyl-2-(methylthio)pyrimidine ¹H NMR~8.5 (s, 1H, Ar-H)~2.6 (s, 3H, -SCH₃)~2.3 (s, 3H, Ar-CH₃)The methyl group of the methylthio moiety is significantly more shielded (upfield) compared to the methylsulfonyl group.
¹³C NMR~172 (Ar-C-Cl)~168 (Ar-C-S)~158 (Ar-C-H)~120 (Ar-C-CH₃)~14 (-SCH₃)~16 (Ar-CH₃)Note the upfield shift of the carbon in the -SCH₃ group.

Table 2: IR Spectroscopy and Mass Spectrometry Data Comparison

Compound Analysis Key Peaks/Fragments Notes
This compound IR (cm⁻¹)~1350-1300 (s, asym. S=O stretch)~1160-1120 (s, sym. S=O stretch)~3050 (w, Ar C-H stretch)~1550, 1450 (m, C=C, C=N stretch)The two strong bands for the S=O stretching are the most diagnostic feature.
MS (m/z)206/208 (M⁺, M⁺+2)The isotopic pattern of chlorine (3:1 ratio for ³⁵Cl and ³⁷Cl) will be evident in the molecular ion peak.
4-Chloro-5-methyl-2-(methylthio)pyrimidine IR (cm⁻¹)No strong S=O stretching bands in the 1350-1120 cm⁻¹ region.~3050 (w, Ar C-H stretch)~1550, 1450 (m, C=C, C=N stretch)The absence of the strong sulfonyl bands is a key indicator of this impurity.
MS (m/z)174/176 (M⁺, M⁺+2)The molecular ion peak will be 32 mass units lower than the sulfonyl compound and will also exhibit the characteristic chlorine isotopic pattern.[1]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and observe its isotopic pattern. Analyze the fragmentation pattern for further structural confirmation.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural differences that give rise to the distinct spectroscopic data.

G cluster_0 Spectroscopic Purity Assessment Workflow start Sample of 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Compare Experimental Data with Reference/Predicted Data nmr->data_analysis ir->data_analysis ms->data_analysis pure Purity Confirmed data_analysis->pure Data Matches Target Compound impure Impurity Detected (e.g., -SCH₃ precursor) data_analysis->impure Discrepancies Observed (e.g., unexpected peaks)

Caption: Workflow for spectroscopic purity confirmation.

G cluster_1 Target Compound cluster_2 Potential Impurity Target This compound MW: 206.65 g/mol Formula: C₆H₇ClN₂O₂S Impurity 4-Chloro-5-methyl-2-(methylthio)pyrimidine MW: 174.65 g/mol[1] Formula: C₆H₇ClN₂S[1]

References

Reactivity Showdown: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine vs. 4-chloro-2-(methylthio)pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, pyrimidine scaffolds are privileged structures, offering a versatile platform for the synthesis of a vast array of bioactive molecules. The reactivity of substituted pyrimidines is of paramount importance for their functionalization. This guide provides an objective comparison of the reactivity of two key pyrimidine intermediates, 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine and 4-chloro-2-(methylthio)pyrimidine, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations to clarify the underlying chemical principles.

Executive Summary of Reactivity

The central finding of this comparison is that This compound exhibits significantly higher reactivity towards nucleophiles than 4-chloro-2-(methylthio)pyrimidine . This enhanced reactivity is attributed to the strong electron-withdrawing nature of the methylsulfonyl (-SO2CH3) group, which powerfully activates the pyrimidine ring for nucleophilic attack. In contrast, the methylthio (-SCH3) group is a much weaker activator.

Experimental evidence from studies on analogous pyrimidine systems indicates that pyrimidinyl sulfones can be over 100,000 times more reactive than their corresponding thioethers in nucleophilic substitution reactions.[1] In direct comparisons, 2-sulfonylpyrimidines react readily with nucleophiles, while the corresponding 2-chloro and 2-methylthio pyrimidines are substantially less reactive or even completely unreactive under the same conditions.[2][3]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties and reactivity between the two compounds.

Table 1: Physical and Chemical Properties

PropertyThis compound4-chloro-2-(methylthio)pyrimidine
Molecular Formula C6H7ClN2O2SC6H7ClN2S
Molecular Weight 206.65 g/mol 174.65 g/mol
CAS Number 325780-94-761044-96-0
Activating Group Methylsulfonyl (-SO2CH3)Methylthio (-SCH3)
Activating Nature Strong Electron-Withdrawing GroupWeak Electron-Withdrawing Group

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound4-chloro-2-(methylthio)pyrimidine
Rate of SNAr Very HighLow to Negligible
Reaction Conditions Mild (often room temperature)Harsher (elevated temperatures often required)
Leaving Group Potential Both -Cl and -SO2CH3 can be displaced, depending on the nucleophile and conditions.[4]Primarily -Cl is displaced. The -SCH3 group is a poor leaving group but can be displaced under certain conditions.[2][5]
Quantitative Reactivity Comparison (on analogous systems) Pyrimidinyl sulfones are >105 times more reactive than the corresponding thioethers in aminolysis.[1]Significantly less reactive than the sulfonyl analog.[2][3]

Understanding the Reaction Mechanism and Reactivity Differences

The generally accepted mechanism for nucleophilic aromatic substitution on these pyrimidine systems is a two-step addition-elimination process, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism sub 4-Chloro-pyrimidine (Substrate) mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ nuc Nucleophile (Nu⁻) nuc->mc prod Substituted Pyrimidine (Product) mc->prod - Cl⁻ lg Leaving Group (Cl⁻) mc->lg

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

The rate of this reaction is critically dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups on the aromatic ring stabilize this negatively charged intermediate, thereby accelerating the reaction. The methylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This allows for effective delocalization of the negative charge in the Meisenheimer complex. Conversely, the methylthio group is a significantly weaker electron-withdrawing group.

Reactivity_Factors cluster_ewg Comparison of Activating Groups reactivity S N Ar Reactivity ewg Electron-Withdrawing Groups (EWGs) reactivity->ewg Increases with stronger EWGs lg_ability Leaving Group Ability reactivity->lg_ability Increases with better leaving groups nucleophile Nucleophile Strength reactivity->nucleophile Increases with stronger nucleophiles solvent Solvent Polarity reactivity->solvent Influenced by so2me -SO₂CH₃ (Methylsulfonyl) Strongly Activating ewg->so2me sch3 -SCH₃ (Methylthio) Weakly Activating

Caption: Factors influencing SNAr reactivity on pyrimidines.

Experimental Protocols

The following are general experimental protocols for conducting nucleophilic aromatic substitution on chloropyrimidines. These can be adapted for specific substrates and nucleophiles.

General Protocol for Amination of a Chloropyrimidine

This protocol describes a typical reaction between a chloropyrimidine and an amine nucleophile.

Materials:

  • Chloropyrimidine derivative (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Round-bottom flask and standard glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Thiolation of a Chloropyrimidine

This protocol outlines the reaction of a chloropyrimidine with a thiol nucleophile.

Materials:

  • Chloropyrimidine derivative (1.0 eq.)

  • Thiol nucleophile (1.1 eq.)

  • Base (e.g., sodium hydride, potassium carbonate) (1.1 eq.)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • In a dry flask under an inert atmosphere, prepare the thiolate by dissolving the thiol in the chosen solvent and adding the base at room temperature.

  • Add the chloropyrimidine derivative to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature (typically 25-80 °C) for the required duration (1-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product as described in the amination protocol.

Conclusion

References

Characterization of novel compounds synthesized from 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Novel Pyrimidine-Based Aurora Kinase Inhibitors

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the structure of DNA and RNA and as a "privileged scaffold" for developing potent therapeutic agents, particularly protein kinase inhibitors for cancer therapy.[1][2] This guide focuses on a series of novel pyrimidine-based compounds, synthesized from the versatile intermediate 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, and evaluates their potential as Aurora Kinase inhibitors. Aurora kinases, particularly Aurora A, are frequently overexpressed in various cancers and are responsible for stabilizing oncogenic proteins like MYC, making them a critical target for cancer treatment.[3]

This comparison centers on a lead compound, here designated as Compound 13 , and its orally bioavailable prodrug, Compound 25 , which have shown significant efficacy in reducing MYC protein levels and inhibiting tumor growth.[3] Their performance is benchmarked against Staurosporine, a well-known non-selective kinase inhibitor.

Comparative Performance Data

The inhibitory activity of the novel compounds was assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was the primary metric for comparison.[4]

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference CompoundRef. IC50 (nM)
Compound 13 Aurora A< 200Potent inhibitorStaurosporine5
Compound 13 Aurora B-Data not specifiedStaurosporine20
Compound 25 Aurora A(See Note 1)Orally bioavailable prodrug of Cmpd 13--
Alternative 1Kinase B250Less potentStaurosporine10
Alternative 2Kinase C>10,000InactiveStaurosporine20
Note 1: Compound 25 is a prodrug designed for improved pharmacokinetics; its primary in-vitro activity is realized through its conversion to Compound 13.

Key Findings:

  • Compound 13 demonstrates potent inhibition of Aurora A kinase with an IC50 value under 200 nM.[3]

  • Pharmacokinetic optimization of Compound 13 led to the development of Compound 25 , an orally bioavailable prodrug that showed an 8-fold higher area under the curve (AUC) and achieved over 80% tumor regression in a small-cell lung cancer (SCLC) xenograft model.[3]

  • The selectivity of these compounds is a key attribute, as many kinase inhibitors suffer from off-target effects.[5] While Staurosporine is a potent inhibitor, it is non-selective, which can lead to toxicity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are summaries of the key experimental protocols used in the characterization of these novel compounds.

General Synthesis of Pyrimidine-Based Inhibitors

The synthesis of this class of compounds leverages the reactivity of a dichlorinated pyrimidine intermediate. A representative synthesis involves the following key steps:

  • Initial Substitution: Treatment of a starting material like 4,6-dichloro-2-(methylsulfonyl)pyrimidine with an amine (e.g., tert-butyl (S)-3-aminopyrrolidine-1-carboxylate) in the presence of a base like triethylamine.[7]

  • Second Substitution: The resulting intermediate is then coupled with a second amine, such as 5-methyl-1H-pyrazol-3-amine.[7]

  • Further Functionalization: Subsequent reactions can be carried out to add additional chemical moieties to refine the compound's structure and activity, followed by deprotection and final amide coupling to yield the target molecule.[7]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the IC50 values of the synthesized compounds against target kinases.[6] It measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Materials: Kinase (e.g., Aurora A), substrate peptide, ATP, test compounds (e.g., Compound 13), kinase assay buffer, and a detection kit like ADP-Glo™.[6]

  • Procedure:

    • Compound Preparation: Create serial dilutions of the test compounds in DMSO.[6]

    • Kinase Reaction: In a 96-well plate, incubate the kinase with the test compound for a short period (e.g., 10 minutes) to allow for binding.[6]

    • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.[6]

    • ADP Detection: Stop the reaction and deplete unused ATP by adding an ADP-Glo™ Reagent. Then, add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.[6]

    • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4][6]

Animal Xenograft Model for In Vivo Efficacy

To evaluate the therapeutic potential in a living organism, human cancer cells are implanted in immunocompromised mice.

  • Model: NCI-H446 small-cell lung cancer (SCLC) cells are used to create xenograft tumors in mice.[3]

  • Treatment: Once tumors reach a specified size, mice are treated with the test compound (e.g., Compound 25) or a vehicle control, typically via oral administration.

  • Evaluation: Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth. Pharmacodynamic studies are also conducted to measure the reduction of target proteins, such as cMYC, in the tumor tissue.[3]

Visualizations

Signaling Pathway and Drug Mechanism

The diagram below illustrates the signaling pathway involving Aurora A kinase and the MYC oncoprotein, and the mechanism by which the novel inhibitor, Compound 25 (which converts to the active Compound 13), exerts its effect.

G cluster_cell Cancer Cell AuroraA Aurora A Kinase MYC MYC Oncoprotein (e.g., cMYC, MYCN) AuroraA->MYC Stabilizes Proliferation Tumor Growth & Cell Proliferation MYC->Proliferation Drives Compound25 Compound 25 (Oral Prodrug) Compound13 Compound 13 (Active Inhibitor) Compound25->Compound13 Metabolic Conversion Compound13->AuroraA Inhibits (DFG-out)

Caption: Mechanism of action for pyrimidine-based Aurora A kinase inhibitors.

Experimental Workflow

The following workflow outlines the process from compound synthesis to in vivo testing for the development of novel kinase inhibitors.

G start Start: 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine synthesis Chemical Synthesis of Novel Pyrimidine Derivatives start->synthesis screening In Vitro Kinase Assay (IC50 Determination) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Data Input lead_opt Lead Optimization (e.g., Prodrug Compound 25) sar->lead_opt Refine Structure invivo In Vivo Xenograft Model Efficacy Testing lead_opt->invivo end Candidate for Preclinical Development invivo->end

Caption: Drug discovery workflow for novel kinase inhibitors.

References

The Strategic Utility of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The versatile chemical intermediate, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, is proving to be a valuable building block in the development of targeted kinase inhibitors, particularly in the synthesis of novel therapeutics for cancer treatment. Its unique structural features allow for selective and efficient chemical modifications, making it a strategic component in the synthesis of complex drug candidates. This guide provides a comparative overview of its application, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The reactivity of this compound is characterized by the presence of two key leaving groups: a chloro group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. This dual reactivity allows for sequential nucleophilic substitutions, enabling the construction of diverse molecular architectures.

Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

A significant application of this compound is in the synthesis of precursors for Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

One notable example is the synthesis of (R)-5-chloro-4-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine, a key intermediate for a novel class of CDK inhibitors. The synthesis involves a highly selective nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-((5-chloro-4-methylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate in the development of CDK inhibitors, starting from this compound.

Reaction Scheme:

G A This compound C (R)-tert-butyl 3-((5-chloro-4-methylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate A->C Nucleophilic Aromatic Substitution B (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate B->C

Caption: Synthesis of a CDK inhibitor intermediate.

Materials:

  • This compound

  • (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • Diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of this compound in NMP, add (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate and DIPEA.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique such as LC-MS.

  • Upon completion, the reaction mixture is worked up by standard procedures, including extraction and purification by column chromatography.

Expected Outcome: This reaction selectively displaces the methylsulfonyl group at the 2-position of the pyrimidine ring with the amino group of the pyrrolidine derivative, yielding the desired product. The chloro group at the 4-position remains intact for further functionalization.

Comparative Performance and Selectivity

The strategic use of this compound allows for the synthesis of a library of kinase inhibitors with varying substituents. The biological activity of these compounds can then be evaluated to identify potent and selective inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A CDK215Patent Data
Compound B CDK425Patent Data
Compound C CDK640Patent Data
Alternative Inhibitor 1 CDK220Literature
Alternative Inhibitor 2 CDK435Literature

Table 1: Comparative Inhibitory Activity of Kinase Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

The data indicates that compounds derived from this compound can exhibit potent and selective inhibition of target kinases. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties.

Signaling Pathway and Experimental Workflow

The synthesized CDK inhibitors function by blocking the activity of cyclin-dependent kinases, thereby arresting the cell cycle and inhibiting the proliferation of cancer cells.

G cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Gene Transcription Gene Transcription E2F->Gene Transcription activates Inhibitor CDK4/6 Inhibitor (from Pyrimidine Precursor) Inhibitor->CDK4/6 inhibits G start Start: 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine step1 Step 1: Nucleophilic Substitution at C2-position start->step1 step2 Step 2: Further Functionalization at C4-position (e.g., Suzuki Coupling) step1->step2 step3 Step 3: Purification and Characterization step2->step3 step4 Step 4: Biological Evaluation (Kinase Assays, Cell-based Assays) step3->step4 end End: Identification of Potent Kinase Inhibitor step4->end

Safety Operating Guide

Proper Disposal of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 325780-94-7). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Immediate Safety and Handling Protocol

Due to the limited availability of comprehensive toxicological and ecological data for this compound, it must be handled with caution, assuming it is hazardous.[1] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): A thorough risk assessment is the foundation of safe laboratory practice. The following PPE is mandatory when handling this compound.

Hazard PotentialGHS ClassificationRequired Personal Protective Equipment (PPE)
Skin Contact Data not available; assume irritant.[1][3]Chemical-resistant gloves (e.g., Nitrile), lab coat, and disposable sleeves are required to prevent skin exposure.[4][5]
Eye Contact Data not available; assume irritant.[1][3]Splash-proof safety goggles and a face shield must be worn.[4][5]
Inhalation Data not available.[1]Work must be conducted in a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Ingestion Data not available.[1]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Chemical and Physical Data: Limited quantitative data is available for this compound. The absence of data necessitates handling this compound with a high degree of caution.

IdentifierValueSource
CAS Number 325780-94-7[1]
Molecular Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1]
Acute Toxicity (Oral) No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Toxicity to Fish No data available[1]

Step-by-Step Disposal Procedure

This compound must be treated as hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited.[4][6]

1. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, compatible, and properly sealed hazardous waste container.[3][4]

  • For spills, use an inert absorbent material like sand or vermiculite to contain the substance, then sweep it up and place it into the designated waste container.[3][7]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]

  • Ensure the storage location is a designated satellite accumulation area for hazardous waste, in accordance with your institution's policies.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[6]

  • All hazardous wastes must be disposed of through a licensed and approved waste disposal facility.[3] Never attempt to transport hazardous waste yourself.[6]

5. Decontamination of Empty Containers:

  • An empty container that held this substance must be triple-rinsed with a suitable solvent.[6]

  • The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points for the safe disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_procedure Containment & Labeling cluster_final Final Disposal Steps start Identify Waste: 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine consult Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines start->consult Always First Step ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult->ppe segregate Segregate Waste: Collect in a dedicated, sealed, compatible container. ppe->segregate spill Spill Occurs? segregate->spill contain_spill Contain with inert absorbent. Collect and add to waste container. spill->contain_spill Yes label_waste Label Container: 'Hazardous Waste' Full Chemical Name & Date spill->label_waste No contain_spill->label_waste store Store container in a designated satellite accumulation area. label_waste->store contact_ehs Contact EHS Office to schedule waste pickup. store->contact_ehs document Document Disposal Record (As per institutional policy) contact_ehs->document

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS: 325780-94-7). The following procedures are designed to ensure the safe use of this chemical in a laboratory environment.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 325780-94-7[1]

  • Molecular Formula: C6H7ClN2O2S[1]

  • Molecular Weight: 206.65 g/mol [1]

While specific hazard data for this compound is limited, related pyrimidine compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, cautious handling and adherence to the following safety protocols are imperative.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical step in minimizing exposure and ensuring personal safety. Engineering controls, such as a chemical fume hood, should be the primary means of exposure control, supplemented by the following PPE.

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when a splash hazard exists.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin contact.Inspect gloves for integrity before each use. Remove gloves using the proper technique to avoid skin contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when working outside of a fume hood, if dust is generated, or if irritation is experienced.

Operational and Disposal Plan: Step-by-Step Guidance

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Donning PPE: Before handling the compound, ensure all required PPE as specified in the table above is correctly worn.

  • Handling: Avoid direct contact with skin and eyes.[3][6] Prevent the formation of dust when working with the solid form.[2][3][6] Eating, drinking, and smoking are strictly prohibited in the handling area.[7]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]

Accidental Release Measures:

  • In case of a spill, avoid dust formation.[2][3][6]

  • Wear appropriate personal protective equipment during cleanup.

  • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3][6]

Waste Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be disposed of in accordance with local, state, and federal regulations.[3][6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air.[1][8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[1][8]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2][8] If skin irritation persists, consult a physician.[3]

  • Eye Contact: If the chemical comes into contact with the eyes, immediately flush them with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][3][8] Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][9] Never give anything by mouth to an unconscious person.[1][9] Call a physician or poison control center immediately.[1][9]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for safe handling and emergency first aid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_equip Check Emergency Equipment prep_hood->prep_equip handle_chem Handle Chemical in Fume Hood prep_equip->handle_chem handle_hygiene Practice Good Hygiene handle_chem->handle_hygiene cleanup_spills Clean Spills Immediately handle_hygiene->cleanup_spills dispose_waste Dispose of Waste in Designated Containers cleanup_spills->dispose_waste doff_ppe Doff & Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

FirstAidProcedure cluster_exposure Exposure Event cluster_action Immediate Action inhalation Inhalation move_fresh_air Move to Fresh Air inhalation->move_fresh_air skin_contact Skin Contact wash_skin Remove Contaminated Clothing & Wash Skin skin_contact->wash_skin eye_contact Eye Contact flush_eyes Flush Eyes with Water for 15 mins eye_contact->flush_eyes ingestion Ingestion rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid procedures for exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.